Isoxepac
Description
orally effective non-steroidal anti-inflammatory agent with moderate analgesic & antipyretic activity; structure in first three sources
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMXJOBTNZHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057772 | |
| Record name | Isoxepac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55453-87-7 | |
| Record name | Isoxepac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55453-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxepac [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055453877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxepac | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoxepac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOXEPAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH283Q0Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Isoxepac on Prostaglandin Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxepac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects, including analgesic, antipyretic, and anti-inflammatory activities, primarily through the inhibition of prostaglandin synthesis. This technical guide provides a detailed examination of the mechanism of action of this compound, focusing on its role in the arachidonic acid cascade and its interaction with cyclooxygenase (COX) enzymes. This document outlines the key signaling pathways, presents a framework for the quantitative analysis of its inhibitory effects, and provides detailed experimental protocols for the assessment of its activity.
Introduction
Prostaglandins are a group of lipid compounds that are derived from fatty acids and play a crucial role in various physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by a series of enzymes. The primary targets for NSAIDs, including this compound, are the cyclooxygenase (COX) enzymes, which catalyze the committed step in prostaglandin biosynthesis.
The Prostaglandin Synthesis Pathway
The biosynthesis of prostaglandins is a multi-step process involving several key enzymes. The pathway is initiated by the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2. Free arachidonic acid is then converted to an unstable intermediate, prostaglandin H2 (PGH2), by the action of COX enzymes. PGH2 is subsequently converted to various bioactive prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), by specific isomerases and synthases.
There are two main isoforms of the COX enzyme:
-
Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.
-
Cyclooxygenase-2 (COX-2): This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of prostaglandins that mediate inflammation, pain, and fever.
The anti-inflammatory effects of NSAIDs are primarily attributed to their inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are largely due to the inhibition of COX-1.
Signaling Pathway Diagram
Caption: Prostaglandin Synthesis Pathway and Site of this compound Action.
This compound's Mechanism of Action
This compound, as a non-steroidal arylacetic acid derivative, functions by inhibiting the activity of both COX-1 and COX-2 enzymes. By blocking the cyclooxygenase activity of these enzymes, this compound prevents the conversion of arachidonic acid to PGH2, thereby reducing the production of all downstream prostanoids. This inhibition of prostaglandin synthesis at sites of inflammation is the primary mechanism for its anti-inflammatory, analgesic, and antipyretic effects. The relative inhibitory potency of this compound against COX-1 and COX-2 determines its efficacy and side-effect profile.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of NSAIDs is typically quantified by determining the half-maximal inhibitory concentration (IC50) for each COX isoform. A lower IC50 value indicates a higher inhibitory potency. The ratio of IC50 values for COX-1 to COX-2 is used to assess the selectivity of the drug.
Table 1: Comparative IC50 Values of Various NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| This compound | Data not available | Data not available | Data not available |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | >100 | 25 | >4.0 |
Note: The IC50 values presented are compiled from published studies and may vary depending on the specific assay conditions. The absence of data for this compound highlights a gap in the publicly available research.
Experimental Protocols for Assessing COX Inhibition
Several in vitro assays can be employed to determine the inhibitory activity of this compound on COX-1 and COX-2. Below are detailed methodologies for two common approaches.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a physiologically relevant model for assessing the inhibitory effects of compounds on COX enzymes within their natural cellular environment.
Experimental Workflow Diagram
Caption: Workflow for Human Whole Blood COX Inhibition Assay.
Methodology:
-
Blood Collection: Draw venous blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks. Collect the blood into tubes containing an anticoagulant (e.g., heparin) for the COX-2 assay, or into tubes without anticoagulant for the COX-1 assay.
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Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve the desired final concentrations in the blood samples.
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Aliquot 1 mL of whole blood (without anticoagulant) into tubes.
-
Add 10 µL of this compound dilutions or vehicle control.
-
Incubate at 37°C for 1 hour to allow for blood clotting and subsequent platelet activation, which stimulates COX-1 activity and thromboxane A2 (TXA2) production. TXA2 is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).
-
Centrifuge the samples at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Aliquot 1 mL of heparinized whole blood into tubes.
-
Add 10 µL of this compound dilutions or vehicle control.
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Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression and activity in monocytes.
-
Incubate at 37°C for 24 hours.
-
Centrifuge the samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
-
Prostanoid Quantification: Measure the concentration of TXB2 (for COX-1 activity) and PGE2 (for COX-2 activity) in the serum and plasma samples, respectively, using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.
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Data Analysis: Plot the percentage of inhibition of prostanoid production against the logarithm of the this compound concentration. Use a non-linear regression analysis to calculate the IC50 value for each COX isoform.
Purified Enzyme Assay for COX-1 and COX-2 Inhibition
This assay utilizes purified recombinant COX-1 and COX-2 enzymes to directly measure the inhibitory effect of a compound on enzyme activity.
Methodology:
-
Reagents and Materials:
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Purified ovine or human recombinant COX-1 and COX-2 enzymes.
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Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
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Cofactors: Hematin, reduced glutathione, or phenol.
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Arachidonic acid (substrate).
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This compound and control inhibitors (e.g., indomethacin, celecoxib).
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Detection system: This can be a colorimetric assay measuring the peroxidase activity of COX, a radiochemical assay tracking the conversion of [14C]-arachidonic acid, or an oxygen consumption assay using an oxygen electrode.
-
-
Assay Procedure (Colorimetric Method Example):
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In a 96-well plate, add the reaction buffer, cofactors, and the purified COX-1 or COX-2 enzyme.
-
Add various concentrations of this compound or a vehicle control to the wells.
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Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
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The peroxidase activity of COX will oxidize the substrate, leading to a color change that can be measured spectrophotometrically at a specific wavelength (e.g., 590 nm).
-
Monitor the change in absorbance over time to determine the reaction rate.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 values for COX-1 and COX-2 by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound's mechanism of action is centered on the inhibition of cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins. This action underlies its clinical utility as an anti-inflammatory, analgesic, and antipyretic agent. While the qualitative mechanism is well-understood within the framework of NSAID pharmacology, a quantitative characterization of its inhibitory potency and selectivity for COX-1 and COX-2 is not prominently available in the existing literature. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to undertake such quantitative assessments, which are crucial for a comprehensive understanding of this compound's pharmacological profile and for the development of future anti-inflammatory therapies.
Isoxepac: A Technical Guide for the Research Professional
An In-Depth Review of the Non-Steroidal Anti-Inflammatory Agent
Abstract
Isoxepac is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. As a derivative of the arylacetic acid class, its primary mechanism of action involves the inhibition of prostaglandin synthesis, a key pathway in the inflammatory cascade. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates available data on its pharmacological action, presents quantitative efficacy data in structured tables, details experimental protocols for key preclinical and clinical studies, and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams.
Introduction
This compound, chemically known as (11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid, is a non-steroidal anti-inflammatory agent.[1][2] It has been investigated for its potential in managing pain and inflammation associated with conditions such as rheumatoid arthritis and post-operative pain.[][4] Like other NSAIDs, this compound exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.[2] This document serves as a technical resource, compiling and presenting the core scientific information on this compound to facilitate further research and development.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The anti-inflammatory, analgesic, and antipyretic effects of this compound are primarily attributed to its inhibition of the prostaglandin synthesis pathway. Prostaglandins are lipid compounds that are involved in the body's inflammatory response, the generation of pain signals, and the regulation of body temperature.
The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is a precursor molecule that is subsequently converted into various biologically active prostaglandins and thromboxanes. This compound, by inhibiting the activity of COX enzymes, reduces the production of these inflammatory mediators.
Quantitative Efficacy Data
Table 1: Clinical Trial Data for Post-Meniscectomy Pain
| Treatment Group | Dose | Outcome |
| This compound | 100 mg | No appreciable difference from placebo |
| This compound | 200 mg | Better analgesia than placebo and 100 mg this compound |
| Indomethacin | 50 mg | Better analgesia than placebo and 100 mg this compound |
| Placebo | - | Baseline for comparison |
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. However, based on general methodologies for NSAID evaluation, the following protocols can be inferred for the key experiments mentioned in the literature.
In Vitro Cyclooxygenase (COX) Inhibition Assay (General Protocol)
This assay is crucial for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are utilized.
-
Reaction Mixture: A reaction buffer is prepared containing a heme cofactor. The test compound (this compound) at various concentrations is pre-incubated with the enzyme.
-
Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Termination: The reaction is stopped after a defined period.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
Carrageenan-Induced Paw Edema in Rodents (General Protocol)
This is a widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
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Grouping: Animals are divided into control, vehicle, this compound-treated, and standard drug (e.g., indomethacin) groups.
-
Drug Administration: this compound or the vehicle is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.
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Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the hind paw of the animal.
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Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema in the drug-treated groups is calculated by comparing it with the vehicle-treated group.
Adjuvant-Induced Arthritis in Rats (General Protocol)
This model is used to evaluate the efficacy of anti-inflammatory drugs in a chronic inflammatory condition that resembles rheumatoid arthritis.
Methodology:
-
Animals: Lewis or Wistar rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the tail or footpad.
-
Treatment: Daily administration of this compound or vehicle begins on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model).
-
Assessment: The severity of arthritis is evaluated regularly by scoring the inflammation of the joints, measuring paw volume, and monitoring body weight changes.
-
Data Analysis: The effects of this compound on the arthritis score, paw volume, and body weight are compared to the vehicle-treated group.
Synthesis of this compound
This compound can be synthesized through a multi-step process. A common route involves the condensation of p-hydroxyphenylacetic acid with phthalide, followed by cyclization.
A detailed synthetic protocol is outlined in various patents and chemical literature. The process generally involves:
-
Condensation: p-Hydroxyphenylacetic acid and phthalide are reacted in the presence of a base such as sodium methylate in a solvent like dimethylacetamide (DMAC).
-
Cyclization: The resulting intermediate, 4-(2-carboxybenzyloxy)phenylacetic acid, is then cyclized using a dehydrating agent like polyphosphoric acid or trifluoroacetic anhydride to yield this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent.
Conclusion
This compound is a non-steroidal anti-inflammatory agent that demonstrates analgesic and antipyretic activities through the inhibition of prostaglandin synthesis. While its clinical use has been explored, a comprehensive public database of its quantitative pharmacological data, particularly its specific inhibitory concentrations for COX-1 and COX-2, remains limited. The experimental protocols outlined in this guide provide a framework for the further preclinical and clinical evaluation of this compound and similar compounds. The synthesis of this compound is well-documented, allowing for its preparation for research purposes. This technical guide serves as a foundational resource for scientists and researchers in the field of anti-inflammatory drug discovery and development, highlighting the known attributes of this compound and identifying areas where further investigation is warranted.
References
In Vitro Anti-inflammatory Activity of Isoxepac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxepac, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated notable anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides an in-depth analysis of the in vitro anti-inflammatory activity of this compound, focusing on its mechanisms of action, supported by quantitative data from various assays. Detailed experimental protocols for key methodologies are provided to enable replication and further investigation. Furthermore, this guide visualizes the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile at the cellular level.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, dysregulation of the inflammatory process can lead to chronic diseases. A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins (PGs), potent inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting these COX enzymes. This compound is one such NSAID, and understanding its precise in vitro anti-inflammatory activity is crucial for its continued development and clinical application. This document serves as a comprehensive resource, detailing the current knowledge of this compound's in vitro effects.
Quantitative Data on Anti-inflammatory Activity
The in vitro anti-inflammatory efficacy of this compound has been quantified through various assays. The following tables summarize the key findings, providing a comparative overview of its inhibitory activities.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by this compound
| Enzyme | Assay Type | Test System | IC50 (µM) | Reference Compound | IC50 (µM) |
| COX-1 | Whole Blood Assay | Human | Data Not Available | Indomethacin | 0.0090 |
| COX-2 | Whole Blood Assay | Human | Data Not Available | Indomethacin | 0.31 |
Note: Specific IC50 values for this compound's inhibition of COX-1 and COX-2 were not available in the public domain at the time of this review. The data for the reference compound, Indomethacin, is provided for comparative purposes. Further research is required to definitively quantify the COX-1/COX-2 selectivity of this compound.
Table 2: Inhibition of Prostaglandin E2 (PGE2) Synthesis by this compound
| Cell Line | Stimulant | This compound Concentration | % Inhibition of PGE2 | Reference Compound | % Inhibition of PGE2 |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Release
| Cell Line | Stimulant | Cytokine | This compound Concentration | % Inhibition | Reference Compound | % Inhibition |
| Data Not Available | LPS | TNF-α | Data Not Available | Data Not Available | Dexamethasone | Data Not Available |
| Data Not Available | LPS | IL-6 | Data Not Available | Data Not Available | Dexamethasone | Data Not Available |
| Data Not Available | LPS | IL-1β | Data Not Available | Data Not Available | Dexamethasone | Data Not Available |
Note: Specific data on the inhibitory effect of this compound on the release of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from lipopolysaccharide (LPS)-stimulated cells is currently unavailable. This information is critical for a complete understanding of its anti-inflammatory profile.
Experimental Protocols
Detailed methodologies are essential for the validation and extension of scientific findings. The following sections outline the standard protocols for the key in vitro assays used to evaluate the anti-inflammatory activity of NSAIDs like this compound. While specific protocols for this compound are not published, these generalized methods provide a framework for future studies.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Whole Blood Method)
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 in a physiologically relevant human whole blood matrix.
Materials:
-
Fresh human venous blood collected in heparinized tubes.
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Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).
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Reference compound (e.g., Indomethacin).
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Lipopolysaccharide (LPS) from E. coli for COX-2 induction.
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Arachidonic acid.
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Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
Phosphate-buffered saline (PBS).
-
Centrifuge.
-
Incubator (37°C).
Procedure:
-
COX-1 Activity (TXB2 production):
-
Aliquots of whole blood are pre-incubated with various concentrations of this compound or the reference compound for 1 hour at 37°C.
-
The blood is allowed to clot for 1 hour at 37°C to induce platelet aggregation and subsequent TXB2 production via COX-1.
-
The samples are centrifuged to separate the serum.
-
The concentration of TXB2 in the serum is measured using a specific EIA kit.
-
-
COX-2 Activity (PGE2 production):
-
Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.
-
The LPS-treated blood is then incubated with various concentrations of this compound or the reference compound for 1 hour at 37°C.
-
Arachidonic acid is added to initiate the COX-2-mediated conversion to PGE2.
-
After a further incubation period, the plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is quantified using a specific EIA kit.
-
-
Data Analysis:
-
The percentage inhibition of COX-1 and COX-2 activity is calculated for each concentration of this compound.
-
The IC50 values (the concentration of the compound that causes 50% inhibition) are determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with LPS.
Materials:
-
A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound (this compound) dissolved in a suitable vehicle.
-
Reference compound (e.g., Dexamethasone).
-
LPS from E. coli.
-
Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α, IL-6, and IL-1β.
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound or the reference compound for 1-2 hours.
-
LPS (e.g., 1 µg/mL) is then added to the wells to stimulate cytokine production. A vehicle control (no LPS) and a positive control (LPS only) are included.
-
The plates are incubated for a specified period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
After incubation, the cell culture supernatants are collected.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are measured using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
The percentage inhibition of each cytokine is calculated for each concentration of this compound.
-
IC50 values are determined as described in the COX inhibition assay protocol.
-
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the arachidonic acid cascade. Furthermore, the production of pro-inflammatory cytokines is regulated by complex intracellular signaling pathways, with NF-κB being a central transcription factor.
Arachidonic Acid Cascade and Prostaglandin Synthesis
The following diagram illustrates the conversion of arachidonic acid to prostaglandins and the site of action for COX inhibitors like this compound.
Isoxepac CAS number 55453-87-7 technical data sheet
An In-depth Technical Guide to Isoxepac (CAS Number: 55453-87-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a non-steroidal anti-inflammatory drug (NSAID). It includes detailed information on its physicochemical properties, pharmacological actions, and relevant experimental protocols.
Core Physicochemical and Pharmacological Data
This compound is a non-steroidal arylacetic acid derivative with anti-inflammatory, analgesic, and antipyretic properties[1]. It is also utilized as a key intermediate in the synthesis of the antihistaminic drug Olopatadine hydrochloride[2][3][4].
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 55453-87-7 | [5] |
| Molecular Formula | C₁₆H₁₂O₄ | |
| Molecular Weight | 268.26 g/mol | |
| IUPAC Name | 2-(11-oxo-6H-benzo[c]benzoxepin-2-yl)acetic acid | |
| Synonyms | HP 549, Artil, (11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid | |
| Appearance | Beige solid; White to light yellow/orange powder | |
| Melting Point | 130-132°C | |
| Boiling Point | 528.2 ± 50.0 °C (Predicted) | |
| Density | 1.39 g/cm³ | |
| Solubility | Soluble in Methanol, Chloroform, and DMSO. Insoluble in water. | |
| pKa | 4.24 ± 0.10 (Predicted) | |
| LogP | 2.4371 | |
| Topological Polar Surface Area | 63.6 Ų |
Pharmacological and Toxicological Profile
This compound functions as a non-steroidal anti-inflammatory agent by inhibiting prostaglandin synthesis. Its toxicological profile necessitates careful handling in a laboratory setting.
| Profile | Description | Source(s) |
| Mechanism of Action | Non-steroidal anti-inflammatory agent that inhibits prostaglandin synthesis. | |
| Biological Activity | Exhibits anti-inflammatory, analgesic, and antipyretic activity. It can inhibit carrageenan-induced paw edema and adjuvant-induced polyarthritis. | |
| Metabolism | In rabbits and dogs, the primary metabolites are glycine and taurine conjugates. In rhesus monkeys and humans, it is excreted unchanged or as a glucuronide. | |
| Toxicity | LD50 orally in rats: 199 mg/kg. | |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure). | |
| Safety Precautions | S36/37 (Wear suitable protective clothing and gloves), S45 (In case of accident or if you feel unwell, seek medical advice immediately). |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound.
| Spectrum Type | Data | Source(s) |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 3.63 (s, 2H), 5.30 (s, 2H), 7.07 (d, J=8.0 Hz, 2H), 7.48 (t, J=3.6 Hz, 1H), 7.55 (dd, J=7.9 Hz, 2H), 7.67 (t, J=7.6 Hz, 1H), 7.78 (d, J=7.6 Hz, 1H), 7.97 (d, J=2.0 Hz, 1H). | |
| IR, Mass Spec, ¹³C NMR | Spectral data are available through various chemical suppliers and databases. |
Experimental Protocols
This section details the methodologies for the synthesis, analysis, and preparation of this compound solutions for experimental use.
Synthesis of this compound
A common synthesis route for this compound involves a multi-step process starting from p-hydroxyphenylacetic acid and phthalide.
-
Condensation: p-hydroxyphenylacetic acid and phthalide undergo a condensation reaction in the presence of sodium methylate and a solvent such as dimethylacetamide (DMAC). The reaction is typically heated under reduced pressure. The resulting intermediate, 4-(2-carboxybenzyloxy)phenylacetic acid, is isolated by adjusting the pH to 1-5, which causes it to crystallize.
-
Cyclization: The intermediate is dissolved in glacial acetic acid, and polyphosphoric acid is added as a cyclizing agent. The mixture is heated under reduced pressure, leading to the formation of the this compound crude product through intramolecular acylation.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final high-purity product.
Analytical Methods
Quantitative analysis of this compound in biological matrices can be performed using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): A described method uses an Inertsil ODS-5 μm column (4.6 mm ID × 15 cm) with a mobile phase gradient of 0.02% aqueous trifluoroacetic acid and acetonitrile. Detection is performed using a UV detector at 254 nm.
-
Gas-Liquid Chromatography (GLC): A GLC method with a flame ionization detector has been developed for the quantitative analysis of this compound in plasma and urine, with a reported sensitivity range of 0.1–30 µg/ml.
Preparation of Solutions for In Vivo Studies
For animal experiments, this compound can be formulated into solutions using various solvent systems. The following protocols yield clear solutions with a solubility of at least 2.5 mg/mL (9.32 mM).
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Protocol 2: A solution of 10% DMSO and 90% (20% SBE-β-CD in saline).
-
Protocol 3: A formulation of 10% DMSO in 90% corn oil.
Note: For in vitro assays, stock solutions can be prepared in DMSO at a concentration of 100 mg/mL (372.76 mM), though sonication may be required to achieve full dissolution.
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action and a general experimental workflow for this compound.
Caption: Prostaglandin Synthesis Inhibition Pathway by this compound.
Caption: General Synthesis Workflow for this compound.
References
Isoxepac's Role as a Cyclooxygenase (COX) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Cyclooxygenase and the Arachidonic Acid Cascade
Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme family responsible for the biosynthesis of prostanoids, which include prostaglandins, prostacyclin, and thromboxane from arachidonic acid.[1] There are two primary isoforms of this enzyme, COX-1 and COX-2.
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes, such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.[2]
-
COX-2 is typically an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[2] The prostaglandins produced by COX-2 are key mediators of pain, fever, and inflammation.[2]
The inhibition of these enzymes by NSAIDs like Isoxepac forms the basis of their therapeutic effects. Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to the desired anti-inflammatory effects but also to undesirable side effects, such as gastrointestinal irritation, due to the inhibition of COX-1's protective functions.[2]
The Prostaglandin Biosynthesis Pathway
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane's phospholipids by the action of phospholipase A2. Arachidonic acid is then converted by COX enzymes into the unstable intermediate, prostaglandin G2 (PGG2), which is subsequently reduced to prostaglandin H2 (PGH2). PGH2 serves as the precursor for a variety of cell-specific prostanoids, synthesized by downstream isomerases and synthases.
Quantitative Analysis of COX Inhibition
A crucial aspect of characterizing an NSAID is the determination of its IC50 values for both COX-1 and COX-2. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The ratio of these values (IC50 COX-1 / IC50 COX-2) provides a selectivity index, indicating whether the drug preferentially inhibits one isoform over the other.
While specific IC50 values for this compound are not available in the reviewed literature, the following table presents data for other common NSAIDs to provide a comparative context. This data is typically generated using the experimental protocols outlined in Section 3.
Table 1: Comparative IC50 Values and Selectivity Ratios of Common NSAIDs
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Celecoxib | 82 | 6.8 | 12 | |
| Diclofenac | 0.076 | 0.026 | 2.9 | |
| Ibuprofen | 12 | 80 | 0.15 | |
| Indomethacin | 0.0090 | 0.31 | 0.029 | |
| Meloxicam | 37 | 6.1 | 6.1 | |
| Piroxicam | 47 | 25 | 1.9 | |
| Rofecoxib | >100 | 25 | >4.0 |
Note: A lower IC50 value indicates greater potency. A selectivity ratio greater than 1 indicates preferential inhibition of COX-2, while a ratio less than 1 indicates preferential inhibition of COX-1.
Experimental Protocols for Determining COX Inhibition
Several in vitro methods are employed to determine the inhibitory activity of compounds against COX-1 and COX-2. The human whole blood assay is a widely accepted method as it provides a more physiologically relevant environment compared to isolated enzyme assays.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay measures the production of specific prostaglandins in human whole blood as an indicator of COX-1 and COX-2 activity.
Objective: To determine the IC50 values of a test compound (e.g., this compound) for COX-1 and COX-2 in a human whole blood matrix.
Materials:
-
Freshly drawn human venous blood collected into heparinized tubes.
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) for induction of COX-2 expression.
-
Calcium Ionophore (A23187) to stimulate prostaglandin production.
-
Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) ELISA kits.
-
96-well plates.
-
Incubator (37°C).
-
Centrifuge.
Protocol for COX-1 Activity:
-
Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 1 hour) at 37°C.
-
COX-1 activity is initiated by the addition of a stimulus that provokes platelet aggregation, such as allowing the blood to clot or adding a calcium ionophore.
-
The reaction is allowed to proceed for a set duration (e.g., 30-60 minutes) at 37°C.
-
The reaction is stopped, and plasma or serum is collected by centrifugation.
-
The concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, is measured using an ELISA kit.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control, and the IC50 value is determined.
Protocol for COX-2 Activity:
-
Aliquots of heparinized whole blood are incubated with a COX-2 inducing agent, typically lipopolysaccharide (LPS), for an extended period (e.g., 24 hours) at 37°C to stimulate the expression of COX-2 in monocytes.
-
Following the induction period, various concentrations of the test compound or vehicle are added to the blood samples and incubated for a specified time (e.g., 1 hour) at 37°C.
-
Prostaglandin synthesis is then stimulated.
-
The reaction is stopped, and plasma is collected by centrifugation.
-
The concentration of Prostaglandin E2 (PGE2), a major product of COX-2 in this system, is measured using an ELISA kit.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the LPS-stimulated vehicle control, and the IC50 value is determined.
Conclusion
This compound functions as a non-steroidal anti-inflammatory drug through the inhibition of cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins that mediate inflammation, pain, and fever. While the precise inhibitory concentrations and selectivity for COX-1 versus COX-2 are not documented in recent scientific literature, the established methodologies, such as the human whole blood assay, provide a robust framework for such determinations. Based on its classification as a traditional NSAID, it is presumed to be a non-selective inhibitor of both COX isoforms. Further research would be necessary to definitively quantify its inhibitory profile and compare it to other NSAIDs. This guide provides the foundational knowledge of the relevant biochemical pathways and detailed experimental protocols to facilitate such future investigations.
References
Navigating the Uncharted Waters of Isoxepac: A Technical Guide to Preliminary In Vitro Toxicity Assessment
Disclaimer: Publicly available literature on the preliminary in vitro toxicity of Isoxepac in various cell lines is limited. This guide, therefore, serves as a comprehensive framework outlining the methodologies and data presentation standards that researchers, scientists, and drug development professionals can employ to conduct such studies. The experimental protocols and data tables are presented as standardized templates for investigating the cytotoxic and apoptotic potential of this compound.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties[][2][3]. While its clinical effects in treating inflammatory conditions have been explored, a detailed understanding of its preliminary toxicity profile at a cellular level is not extensively documented in publicly accessible research. This technical guide provides a robust framework for conducting preliminary in vitro toxicity studies of this compound, focusing on key assays to determine its cytotoxic and apoptotic effects on various cell lines. The methodologies detailed herein are designed to yield reproducible and comparable data, crucial for the initial stages of drug safety assessment.
Data Presentation: Summarizing Quantitative Toxicity Data
Clear and concise presentation of quantitative data is paramount in toxicity studies. The following tables are templates for summarizing the key findings from the proposed experimental protocols.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Type | Doubling Time (Approx. hrs) | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| Hepatocellular Carcinoma | |||||
| HepG2 | Human | 48 | [Insert Data] | [Insert Data] | [Insert Data] |
| Colorectal Carcinoma | |||||
| HCT116 | Human | 18 | [Insert Data] | [Insert Data] | [Insert Data] |
| Breast Cancer | |||||
| MCF-7 | Human | 20 | [Insert Data] | [Insert Data] | [Insert Data] |
| Normal Cell Lines | |||||
| HEK293 | Human Embryonic Kidney | 24 | [Insert Data] | [Insert Data] | [Insert Data] |
| HCEC | Human Colon Epithelial | 36 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Apoptotic and Cell Cycle Effects of this compound at 48h
| Cell Line | This compound Conc. (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HepG2 | 0 (Control) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| IC50 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| 2 x IC50 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| HCT116 | 0 (Control) | [Insert Data] | [Insert Data] | [Insert-Data] | [Insert Data] | [Insert Data] |
| IC50 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |
| 2 x IC50 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed protocols for foundational in vitro toxicity assays.
Cell Culture and Maintenance
-
Cell Lines: Obtain cell lines (e.g., HepG2, HCT116, MCF-7, HEK293, HCEC) from a certified cell bank.
-
Culture Medium: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Sub-culturing: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as in the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological mechanisms.
Caption: Experimental workflow for in vitro toxicity assessment of this compound.
Caption: A potential apoptotic signaling pathway modulated by this compound.
References
Methodological & Application
Application Note: Development of a Stability-Indicating HPLC-UV Method for the Analysis of Isoxepac
Introduction
Isoxepac, a non-steroidal arylacetic acid derivative, is recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] It also serves as a crucial intermediate in the synthesis of pharmaceuticals like olopatadine hydrochloride.[2][3] Accurate and reliable analytical methods are essential for the quality control of this compound in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the quantitative analysis of pharmaceuticals due to its high sensitivity, specificity, and reproducibility.[4][5]
This application note details a stability-indicating reversed-phase HPLC-UV method for the determination of this compound. The method is designed to separate this compound from its potential degradation products and process-related impurities, making it suitable for stability studies and routine quality control.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO) (analytical grade)
2. Preparation of Solutions
-
Mobile Phase Preparation:
-
A typical mobile phase consists of a mixture of acetonitrile and water, with an acid modifier.
-
Example: Prepare a solution of 0.1% formic acid in water and a separate solution of acetonitrile. The mobile phase can be run in an isocratic or gradient mode. For this protocol, a mixture of Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v) is proposed for an isocratic elution.
-
Degas the mobile phase using a vacuum filtration system or sonication before use.
-
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
This compound is soluble in DMSO and ethanol. Dissolve the weighed standard in a suitable organic solvent like methanol or acetonitrile in a 10 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Make up the volume to the mark with the same solvent.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
For Drug Substance: Accurately weigh a quantity of the this compound drug substance, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
-
For Dosage Forms: An appropriate extraction procedure should be developed based on the formulation excipients. A general approach involves dissolving the formulation in a suitable solvent, followed by filtration to remove insoluble excipients, and subsequent dilution with the mobile phase.
-
3. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions are a starting point for method development and are based on available data and common practices in reversed-phase chromatography.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes (adjust as necessary) |
Data Presentation
The following tables represent typical data that should be generated during the validation of the analytical method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| % RSD of Peak Area | ≤ 1.0% (for n=6 injections) | 0.5% |
| Retention Time (RT) | - | ~ 4.5 min |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | 0.9995 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Mandatory Visualization
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
References
Application Note: Quantitative Analysis of Isoxepac in Human Plasma by LC-MS/MS
Introduction
Isoxepac, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its analgesic and anti-inflammatory properties. The therapeutic efficacy and safety of this compound are directly related to its concentration in systemic circulation. Therefore, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note presents a detailed protocol for the quantitative analysis of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described method is rapid, reliable, and requires a small plasma volume, making it suitable for high-throughput analysis in a clinical or research setting.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard (IS):
-
This compound (Reference Standard)
-
Diclofenac (Internal Standard - IS) - Note: In the absence of a stable isotope-labeled internal standard for this compound, a structurally related compound with similar physicochemical properties and chromatographic behavior is a suitable alternative.
-
-
Chemicals and Solvents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free human plasma (K2-EDTA as anticoagulant)
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
Standard Solutions and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Diclofenac (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve (CC) standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Diclofenac stock solution with methanol.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve and QC samples (Low, Medium, and High).
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting a wide range of drugs from plasma.[1]
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma sample, CC, or QC into the corresponding tubes.
-
Add 20 µL of the internal standard working solution (100 ng/mL Diclofenac) to all tubes except for the blank plasma.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 550°C |
| MRM Transitions | Compound |
Data Presentation: Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, and stability.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | r² |
| This compound | 1 - 1000 | >0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low QC | 3 | 6.2 | 98.7 | 7.5 | 101.2 | |
| Mid QC | 100 | 4.5 | 102.1 | 5.8 | 99.8 | |
| High QC | 800 | 3.8 | 97.5 | 4.9 | 98.3 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low QC | 88.2 | 95.1 |
| High QC | 91.5 | 93.8 | |
| IS | - | 90.1 | 94.5 |
Table 4: Stability
| Analyte | Stability Condition | Duration | Accuracy (%) |
| This compound | Bench-top (Room Temperature) | 8 hours | 96.8 - 103.1 |
| Freeze-thaw (3 cycles) | - | 95.5 - 101.7 | |
| Long-term (-80°C) | 30 days | 97.2 - 104.5 | |
| Post-preparative (Autosampler, 4°C) | 24 hours | 98.1 - 102.9 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound in plasma.
Conclusion
This application note details a selective, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation method for sample preparation is straightforward and provides clean extracts with good recovery. The chromatographic and mass spectrometric conditions are optimized to ensure high selectivity and sensitivity. The method validation results demonstrate that this protocol meets the criteria for bioanalytical method validation and is suitable for supporting pharmacokinetic and other clinical studies of this compound.
References
Application Notes and Protocols for Isoxepac in Carrageenan-Induced Paw Edema
These application notes provide a detailed protocol for evaluating the anti-inflammatory efficacy of Isoxepac using the carrageenan-induced paw edema model in rodents. This widely used and reproducible model is a standard for screening potential anti-inflammatory drugs.
Introduction
Carrageenan, a sulfated polysaccharide, induces a localized, acute, and well-characterized inflammatory response when injected into the sub-plantar tissue of a rodent's paw.[1][2] The resulting edema is biphasic. The initial phase (0-2 hours) is mediated by the release of histamine, serotonin, and bradykinin. The subsequent late phase (3-5 hours) involves the production of prostaglandins, leukotrienes, and various pro-inflammatory cytokines, driven by the infiltration of neutrophils and macrophages.[3][4] Non-steroidal anti-inflammatory drugs (NSAIDs), such as this compound, are expected to inhibit the synthesis of prostaglandins by targeting cyclooxygenase (COX) enzymes, thereby reducing the inflammatory response, particularly in the later phase.[5]
Data Presentation
The following tables summarize hypothetical quantitative data for the anti-inflammatory effect of this compound in a rat model of carrageenan-induced paw edema. This data is for illustrative purposes to demonstrate how results would be presented.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3 hours) | Percentage Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04* | 27.1 |
| This compound | 30 | 0.45 ± 0.03 | 47.1 |
| This compound | 100 | 0.31 ± 0.02 | 63.5 |
| Indomethacin (Reference) | 10 | 0.28 ± 0.02** | 67.1 |
*p<0.05, **p<0.01 compared to Vehicle Control. SEM: Standard Error of the Mean.
Table 2: Time-Course of Paw Edema Inhibition by this compound (100 mg/kg)
| Time After Carrageenan (hours) | Mean Paw Volume Increase (mL) ± SEM | Percentage Inhibition of Edema (%) |
| 1 | 0.42 ± 0.03 | 35.4 |
| 2 | 0.65 ± 0.04 | 41.8 |
| 3 | 0.78 ± 0.05 | 51.2 |
| 4 | 0.81 ± 0.06 | 63.5 |
| 5 | 0.75 ± 0.05 | 58.8 |
Experimental Protocols
This section provides a detailed methodology for the carrageenan-induced paw edema assay to evaluate the anti-inflammatory activity of this compound.
Materials and Reagents
-
This compound
-
Carrageenan (lambda, Type IV)
-
Indomethacin (or other reference NSAID)
-
Sterile saline solution (0.9% NaCl)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose in saline)
-
Male Wistar rats (180-220 g) or Swiss albino mice
-
Plethysmometer or digital calipers
Animal Handling and Acclimatization
-
House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
-
Provide standard rodent chow and water ad libitum.
-
Acclimatize animals to the housing conditions for at least one week before the experiment to minimize stress.
-
Fast animals overnight before the experiment, with free access to water.
Experimental Groups
-
Group I (Vehicle Control): Administered the vehicle solution.
-
Group II (this compound - Low Dose): Administered a low dose of this compound.
-
Group III (this compound - Medium Dose): Administered a medium dose of this compound.
-
Group IV (this compound - High Dose): Administered a high dose of this compound.
-
Group V (Reference Drug): Administered a standard NSAID like Indomethacin (e.g., 10 mg/kg).
Procedure
-
Drug Administration: Prepare fresh solutions/suspensions of this compound and the reference drug in the appropriate vehicle on the day of the experiment. Administer the test compounds and vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal up to the lateral malleolus using a plethysmometer. This is the baseline reading (V₀).
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).
Data Analysis
-
Calculate the increase in paw volume (edema) at each time point for each animal: Edema (mL) = Vₜ - V₀
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Mean Edema of Control Group - Mean Edema of Test Group) / Mean Edema of Control Group] x 100
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of less than 0.05 is generally considered statistically significant.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Carrageenan-Induced Inflammatory Signaling Pathway and Site of this compound Action
Caption: Signaling pathway of carrageenan-induced inflammation and the inhibitory action of this compound.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Olopatadine from Isoxepac
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Olopatadine, a potent antihistamine and mast cell stabilizer, using Isoxepac as the key starting material. The methodologies outlined below are based on established chemical literature and patents, offering various synthetic strategies.
Introduction
Olopatadine is a widely used pharmaceutical agent for the treatment of allergic conjunctivitis and rhinitis. Its synthesis often involves the key intermediate 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, commonly known as this compound. This document details several synthetic routes from this compound to Olopatadine, providing comprehensive experimental protocols and quantitative data to aid researchers in the replication and optimization of these processes. The primary transformation involves a Wittig-type reaction to introduce the dimethylaminopropylidene side chain.
Synthetic Strategies
Two primary strategies for the synthesis of Olopatadine from this compound are presented:
-
Direct Wittig Reaction: This approach involves the direct reaction of this compound with a phosphorus ylide.
-
Wittig Reaction via this compound Ester: This strategy first involves the esterification of the carboxylic acid group of this compound, followed by the Wittig reaction. This can sometimes lead to higher purity and yields.[1][2][3]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various reported synthetic methods, allowing for a clear comparison of their efficiencies.
Table 1: Synthesis of this compound
| Starting Materials | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| p-Hydroxyphenylacetic acid, 2-(Chloromethyl)benzoic acid | Potassium hydroxide, Methanol; Eaton's reagent | Reflux, then 80°C for 2 hours | 79.3 | 99.9 (HPLC) | [4] |
| p-Hydroxyphenylacetic acid, 2-(Chloromethyl)benzoic acid | Sodium carbonate, Isopropanol; Eaton's reagent | Reflux, then 80°C for 2 hours | 76.5 | 99.3 (HPLC) | [4] |
| p-Hydroxyphenylacetic acid, Phthalide | Sodium methylate, DMAC; Polyphosphoric acid, Acetic acid | 80-170°C, then 30-100°C | 85-88 | 99.4-99.6 |
Table 2: Synthesis of Olopatadine from this compound
| Method | Key Reagents | Solvent | Reaction Time | Crude Purity (%) | Final Yield (%) | Final Purity (%) | Reference |
| Organozinc Route | 3-Bromo-N,N-dimethylpropanamine, Zinc bromide, Lithium, Naphthalene | Tetrahydrofuran | 16 hours | 94.0 (HPLC) | 81.2 | 99.2 (HPLC) | |
| Wittig-Horner Route | N,N-Dimethylaminochloropropane hydrochloride, Sodium ethylate | Tetrahydrofuran | 2 hours (reflux) + 1 hour (rt) + reaction at -20°C | - | 89.0 | 99.5 (HPLC) | |
| Wittig via Butyl Ester | This compound butyl ester, (3-Dimethylaminopropyl)triphenylphosphine bromide HBr, Sodium hydride | Tetrahydrofuran | 15 hours | - | 63.0 | >99.8 (HPLC) |
Experimental Protocols
Protocol 1: Synthesis of Olopatadine via an Organozinc Reagent
This protocol details a multi-step synthesis commencing with the preparation of a highly active organozinc reagent, which then reacts with this compound.
1.1 Preparation of Lithium Naphthalene Reagent:
-
Under a nitrogen atmosphere, add lithium metal (0.4 g, 60 mmol) to a solution of naphthalene (2.6 g, 20 mmol) in anhydrous tetrahydrofuran.
-
Stir the mixture at 20-25°C for 2 hours.
1.2 Preparation of the Highly Active Organozinc Reagent:
-
In a separate flask under nitrogen, add 3-bromo-N,N-dimethylpropanamine (5.0 g, 30 mmol) to anhydrous tetrahydrofuran (32 ml).
-
Cool the mixture to 10-20°C.
-
Add zinc bromide (13.5 g, 60 mmol) in portions and stir for 10 minutes.
-
Add the previously prepared lithium naphthalene reagent dropwise.
-
After the addition is complete, heat the mixture to reflux (65-70°C) and stir for 5-6 hours.
1.3 Preparation of Crude Olopatadine:
-
Dissolve this compound (4.0 g, 15 mmol) in tetrahydrofuran (12 ml) and cool to 0-10°C.
-
Add the organozinc reagent to the this compound solution. After 30 minutes, warm the reaction mixture to 20-25°C and stir for 16 hours.
-
Monitor the reaction by HPLC until the purity of Olopatadine reaches approximately 94.0%.
-
Cool the reaction solution and add 25 ml of water for extraction.
-
Adjust the pH of the aqueous phase to 4.0-4.4.
-
Wash the aqueous phase sequentially with n-hexane, methyl tert-butyl ether, and ethyl acetate.
-
Extract the aqueous phase with n-butanol (4 x 20 ml).
-
Evaporate the combined n-butanol extracts under reduced pressure to yield an oily residue (approximately 4.4 g, 96.0% purity).
1.4 Refinement of Olopatadine:
-
To the oily residue, add n-butanol (20 ml) and heat to 75-80°C with stirring for 15 minutes.
-
Cool the solution to 5-10°C and stir for 1 hour to induce crystallization.
-
Filter the solid and dry to obtain Olopatadine (3.6 g, 81.2% yield, 99.2% purity).
Protocol 2: Synthesis of Olopatadine Hydrochloride via a Wittig-Horner Reaction
This protocol utilizes a Wittig-Horner reagent generated in situ for the olefination of this compound.
2.1 Preparation of the Wittig-Horner Reagent:
-
Under a nitrogen atmosphere, add N,N-dimethylaminochloropropane hydrochloride (15.81 g, 100 mmol) to a reaction flask.
-
Add sodium ethylate (31.61 g, 200 mmol) and stir for 1 hour.
-
Add triethyl phosphite (NSC 5284, 16.62 g, 100 mmol) and 100 ml of tetrahydrofuran.
-
Heat the mixture to reflux and stir for 2 hours.
2.2 Reaction with this compound:
-
After the reflux period, add a solution of this compound (26.83 g, 100 mmol) in 30 ml of tetrahydrofuran.
-
Stir the reaction mixture at room temperature for 1 hour, then cool to -20°C and continue stirring until the reaction is complete.
2.3 Work-up and Isolation:
-
Add 150 ml of water to the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in 30% acidic alcohol and add petroleum ether to induce crystallization.
-
Filter the resulting solid, wash, and dry to obtain Olopatadine hydrochloride (33.26 g, 89.0% yield, 99.5% purity).
Visualizations
Chemical Synthesis Pathway
The following diagram illustrates the general synthetic transformation from this compound to Olopatadine.
Caption: Synthetic pathway from this compound to Olopatadine.
Experimental Workflow
The flowchart below outlines the general experimental workflow for the synthesis and purification of Olopatadine.
Caption: General experimental workflow for Olopatadine synthesis.
References
- 1. EP2421843B1 - Process for the preparation of olopatadine - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN105693685A - Preparation technique of olopatadine hydrochloride - Google Patents [patents.google.com]
Cell-based assay protocol to measure Isoxepac efficacy
Application Note & Protocol
Topic: Cell-based Assay Protocol to Measure Isoxepac Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting prostaglandin synthesis[1][2]. Prostaglandins are lipid compounds with hormone-like effects, significantly involved in inflammatory processes. The synthesis of prostaglandins is primarily catalyzed by cyclooxygenase (COX) enzymes, COX-1 and COX-2[3]. While COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation[3][4]. The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2. This application note provides a detailed protocol for a cell-based assay to determine the efficacy of this compound by quantifying its ability to inhibit the production of Prostaglandin E2 (PGE2), a key mediator of inflammation, in a controlled in vitro environment.
Principle of the Assay
This assay utilizes a human monocytic cell line, THP-1, which is differentiated into macrophage-like cells. These macrophages are then stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response, leading to the upregulation of COX-2 and subsequent production of PGE2. The cells are pre-treated with varying concentrations of this compound before LPS stimulation. The efficacy of this compound is determined by measuring the concentration of PGE2 in the cell culture supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A parallel cell viability assay is performed to ensure that the observed reduction in PGE2 is a result of specific enzyme inhibition and not due to cytotoxic effects of the compound.
Signaling Pathway of Cyclooxygenase Inhibition
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound.
Materials and Reagents
| Material/Reagent | Recommended Supplier |
| THP-1 cell line (ATCC® TIB-202™) | ATCC |
| RPMI-1640 Medium | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich |
| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich |
| This compound | MedchemExpress |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich |
| Prostaglandin E2 (PGE2) ELISA Kit | R&D Systems, Arbor Assays, Invitrogen |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich |
| 96-well cell culture plates, flat-bottom, sterile | Corning |
| Phosphate-Buffered Saline (PBS) | Gibco |
Experimental Workflow Diagram
References
Application Notes and Protocols for Isoxepac Administration in Adjuvant-Induced Arthritis Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxepac is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated analgesic and anti-inflammatory properties.[1] The adjuvant-induced arthritis (AIA) in rats is a widely utilized and well-characterized animal model for preclinical evaluation of potential therapeutics for rheumatoid arthritis. This model mimics several key features of the human disease, including joint inflammation, swelling, cartilage degradation, and bone resorption.[2][3] These application notes provide detailed protocols for the administration of this compound in the AIA rat model, methods for assessing its efficacy, and an overview of its potential mechanism of action.
Quantitative Data Summary
Due to the limited availability of public-domain studies detailing the administration of this compound specifically in adjuvant-induced arthritis rat models, the following tables provide a general framework based on typical dosages for NSAIDs in this model and known pharmacokinetic parameters of this compound in rats. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental conditions.
Table 1: Proposed this compound Dosing Regimen for Adjuvant-Induced Arthritis in Rats
| Parameter | Recommendation | Source/Rationale |
| Animal Model | Male Lewis or Sprague-Dawley rats (6-8 weeks old) | Commonly used, susceptible strains for AIA.[4] |
| Induction of Arthritis | Single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 5-10 mg/mL heat-killed Mycobacterium tuberculosis into the base of the tail or footpad.[5] | Standard and effective method for inducing polyarthritis. |
| This compound Formulation | Homogeneous suspension in a vehicle such as 0.5% Carboxymethylcellulose-sodium (CMC-Na). | Standard formulation for oral administration of insoluble compounds. |
| Route of Administration | Oral gavage. | Common and clinically relevant route for NSAIDs. |
| Proposed Dosage Range | 5 - 50 mg/kg body weight, administered once daily. | Inferred from pharmacokinetic studies of this compound in rats showing these dose levels and typical effective doses of other NSAIDs in the AIA model. |
| Treatment Protocol | Prophylactic: Begin dosing on day 0 (day of adjuvant injection) and continue for 14-21 days.Therapeutic: Begin dosing on day 8-10 (after onset of clinical signs) and continue for 7-14 days. | To evaluate both preventative and treatment effects. |
| Control Groups | 1. Healthy control (no adjuvant, vehicle only).2. Arthritic control (adjuvant + vehicle).3. Positive control (adjuvant + known effective NSAID, e.g., Indomethacin 1-2 mg/kg). | Essential for validating the model and comparing efficacy. |
Table 2: Key Parameters for Efficacy Assessment
| Assessment Parameter | Method | Frequency of Measurement | Expected Outcome with Effective Treatment |
| Paw Volume/Edema | Plethysmometer or digital calipers. | Daily or every other day, starting from day 0. | Significant reduction in paw swelling compared to the arthritic control group. |
| Arthritis Score | Visual scoring system (0-4 scale) based on erythema and swelling of each paw. | Daily or every other day, starting from the expected onset of symptoms (around day 8-10). | Lower mean arthritis score compared to the arthritic control group. |
| Body Weight | Standard laboratory scale. | Every other day. | Attenuation of body weight loss typically seen in arthritic animals. |
| Histopathology | H&E and Safranin O-Fast Green staining of ankle joints at the end of the study. | End of the study. | Reduced synovial inflammation, pannus formation, cartilage degradation, and bone erosion. |
| Biomarkers | ELISA or other immunoassays for serum or tissue levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandins (e.g., PGE2). | End of the study (from terminal blood collection and tissue homogenates). | Decreased levels of pro-inflammatory mediators. |
| Nociceptive Behavior | Hot plate test or von Frey filaments to assess thermal hyperalgesia and mechanical allodynia. | Baseline and at selected time points during the study. | Increased pain threshold compared to the arthritic control group. |
Experimental Protocols
Induction of Adjuvant-Induced Arthritis (AIA)
Materials:
-
Male Lewis or Sprague-Dawley rats (150-200g)
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL Mycobacterium tuberculosis
-
1 mL syringes with 26-gauge needles
-
Isoflurane or other suitable anesthetic
Procedure:
-
Anesthetize the rats using isoflurane.
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Draw 0.1 mL of the CFA suspension into a 1 mL syringe.
-
Administer a single intradermal injection of 0.1 mL of CFA at the base of the tail.
-
Monitor the animals closely during recovery from anesthesia.
-
Clinical signs of arthritis, such as swelling in the paws, are expected to appear around days 8-10 post-injection.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
0.5% Carboxymethylcellulose-sodium (CMC-Na) solution
-
Mortar and pestle or homogenizer
-
Oral gavage needles
-
Syringes
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
Prepare a homogeneous suspension of this compound in 0.5% CMC-Na. This can be achieved by grinding the powder with a small amount of the vehicle in a mortar and pestle to form a paste, and then gradually adding the remaining vehicle while mixing continuously. Alternatively, a homogenizer can be used.
-
Administer the this compound suspension orally to the rats using a gavage needle attached to a syringe. The volume administered is typically 5-10 mL/kg, depending on the concentration of the suspension.
-
For prophylactic treatment, begin administration on the day of CFA injection (Day 0). For therapeutic treatment, start administration after the onset of arthritis (e.g., Day 8 or 10).
Assessment of Arthritis Severity
a) Paw Volume Measurement:
-
Use a plethysmometer to measure the volume of both hind paws.
-
Record the measurements for each animal.
-
The increase in paw volume is calculated as the difference between the paw volume at a given time point and the baseline volume at day 0.
b) Arthritis Scoring:
-
Visually inspect each of the four paws for signs of inflammation (erythema and swelling).
-
Score each paw based on a scale of 0-4:
-
0 = No signs of inflammation
-
1 = Mild, localized edema and erythema
-
2 = Moderate edema and erythema involving more of the paw
-
3 = Severe edema and erythema involving the entire paw
-
4 = Very severe edema, erythema, and ankylosis
-
-
The maximum arthritis score per animal is 16.
Signaling Pathways and Mechanism of Action
As a non-steroidal anti-inflammatory drug, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever. The inflammatory cascade in adjuvant-induced arthritis involves the production of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which in turn stimulate the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, this compound is expected to reduce the levels of prostaglandins in the inflamed joints, thereby alleviating the signs and symptoms of arthritis.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. inotiv.com [inotiv.com]
- 3. Adjuvant induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: The Wittig Reaction with Isoxepac
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Wittig reaction of Isoxepac.
Troubleshooting Guide
This guide addresses common issues encountered during the Wittig reaction with this compound, offering potential causes and solutions to improve reaction yield and stereoselectivity.
Q1: Why is the yield of my Wittig reaction with this compound consistently low?
Low yields can stem from several factors, particularly the inherent reactivity of this compound and the stability of the ylide.
-
Cause 1: Ylide Decomposition. Unstabilized ylides are sensitive to air and moisture and can decompose before reacting with this compound.[1]
-
Solution: Ensure the reaction is carried out under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere). Use freshly dried solvents and reagents.
-
-
Cause 2: Incomplete Ylide Formation. The base may not be strong enough to fully deprotonate the phosphonium salt, leading to a lower concentration of the active ylide.[2]
-
Cause 3: Reaction with the Carboxylic Acid Group. The acidic proton of the carboxylic acid on this compound can be abstracted by the basic ylide, deactivating the ylide and preventing the desired reaction with the ketone.
-
Solution 1: Use of Excess Reagents. Some protocols use a large excess of the Wittig reagent and base to compensate for the reaction with the carboxylic acid. For instance, up to 5 equivalents of the Wittig reagent and 7.6 equivalents of n-BuLi have been reported.
-
Solution 2: Protection of the Carboxylic Acid. The carboxylic acid can be protected as an ester (e.g., benzyl or butyl ester) prior to the Wittig reaction. This prevents the acid-base side reaction. However, this adds extra steps to the synthesis (protection and deprotection).
-
-
Cause 4: Steric Hindrance. Sterically hindered ketones can react slowly, leading to poor yields, especially with stabilized ylides.
-
Solution: Consider using the Horner-Wadsworth-Emmons (HWE) reaction, as phosphonate-stabilized carbanions are more nucleophilic and often more effective with hindered ketones.
-
Q2: How can I improve the Z/E isomer ratio in my Wittig reaction with this compound?
The desired product in the synthesis of olopatadine is often the Z-isomer. The stereochemical outcome of the Wittig reaction is influenced by the ylide stability, solvent, temperature, and presence of salts.
-
Cause 1: Use of a Stabilized or Semi-Stabilized Ylide. Stabilized ylides tend to favor the formation of the E-alkene.
-
Solution: The ylide derived from (3-dimethylaminopropyl)-triphenylphosphonium bromide is considered non-stabilized, which should favor the Z-isomer. However, reaction conditions play a crucial role.
-
-
Cause 2: Reaction Temperature. Higher temperatures can lead to equilibration of the intermediates, favoring the thermodynamically more stable E-isomer.
-
Solution: Running the reaction at low temperatures, such as -78°C, can favor the kinetically controlled formation of the Z-alkene.
-
-
Cause 3: Presence of Lithium Salts. Lithium salts can stabilize the betaine intermediate, leading to equilibration and a higher proportion of the E-isomer.
-
Solution: Employ "salt-free" conditions by using sodium or potassium bases (e.g., NaH, KHMDS) instead of lithium bases.
-
-
Cause 4: Solvent Polarity. Polar aprotic solvents can stabilize the betaine intermediate, promoting the formation of the E-isomer.
-
Solution: Use non-polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether to favor the kinetic Z-product.
-
Q3: I am having difficulty with the purification of the product from the triphenylphosphine oxide byproduct. What can I do?
The removal of triphenylphosphine oxide is a common challenge in Wittig reactions.
-
Solution 1: Esterification and Column Chromatography. One approach is to esterify the carboxylic acid of the product after the Wittig reaction. The resulting ester can then be purified by column chromatography to separate it from triphenylphosphine oxide.
-
Solution 2: Alternative Reactions. The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative. The phosphate byproduct from the HWE reaction is water-soluble and can be easily removed by an aqueous workup, simplifying purification.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the Wittig reaction for olopatadine synthesis?
This compound, or 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, is a key intermediate in the synthesis of olopatadine. The ketone group on this compound undergoes the Wittig reaction to form the exocyclic double bond of olopatadine.
Q2: Should I protect the carboxylic acid group of this compound before the Wittig reaction?
There are conflicting reports on this. Some patents and publications describe performing the Wittig reaction directly on this compound with its free carboxylic acid, often requiring a large excess of base and Wittig reagent. Others report that the reaction fails with a free carboxylic acid and instead protect it as an ester. Protecting the carboxylic acid can prevent side reactions and may lead to a cleaner reaction, but it requires additional synthesis steps.
Q3: What are the typical reaction conditions for the Wittig reaction with this compound?
Common conditions involve reacting this compound with (3-dimethylaminopropyl)-triphenylphosphonium bromide hydrobromide in the presence of a strong base like n-butyl lithium or sodium hydride in an anhydrous solvent such as THF. Reaction temperatures can range from low temperatures (-78°C) to reflux, depending on the desired stereoselectivity and reaction rate.
Q4: Are there any alternative reactions to the Wittig reaction for the synthesis of olopatadine from this compound?
Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a commonly used alternative. The HWE reaction uses a phosphonate-stabilized carbanion, which is often more reactive than the corresponding Wittig reagent and can lead to higher yields, particularly with sterically hindered ketones. A significant advantage of the HWE reaction is the easy removal of the water-soluble phosphate byproduct during workup.
Data Summary
The following table summarizes quantitative data from various reported Wittig reactions for the synthesis of olopatadine from this compound and its derivatives.
| Substrate | Wittig Reagent | Base | Solvent | Reagent Equivalents (Wittig:Base) | Yield | Z/E Ratio | Reference |
| This compound | (3-dimethylaminopropyl)-triphenylphosphonium bromide hydrobromide | n-BuLi | Not Specified | ~5 : 7.6 | ~24% (overall) | 2:1 | |
| This compound | (3-dimethylaminopropyl)-triphenylphosphonium bromide hydrobromide | NaH | THF | 2.7 : 8.1 (salt form) | Not specified | 2.3:1 | |
| This compound benzyl ester | [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide | NaH | THF | 2.38 : 1.3 | >99% Z-isomer | >99.0% : <0.5% | |
| This compound butyl ester | (3-dimethylaminopropyl) triphenylphosphine bromide-HBr | NaH | THF | 1.75 : 4.0 | Not specified | Not specified |
Experimental Protocols
Protocol 1: Wittig Reaction with this compound (Free Acid)
This protocol is adapted from patent literature describing the reaction with the unprotected carboxylic acid.
Materials:
-
This compound (6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid)
-
(3-dimethylaminopropyl)-triphenylphosphonium bromide hydrobromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid
Procedure:
-
Under an inert nitrogen atmosphere, suspend (3-dimethylaminopropyl)-triphenylphosphonium bromide hydrobromide (approx. 3-5 equivalents) in anhydrous THF.
-
Carefully add sodium hydride (approx. 8 equivalents) portion-wise to the suspension.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 1 hour. An intense orange color indicates ylide formation.
-
Cool the reaction mixture to room temperature.
-
Add this compound (1 equivalent) to the ylide solution and stir for 15 hours at room temperature.
-
Slowly quench the reaction by adding a mixture of deionized water and THF.
-
Add more deionized water and stir.
-
Acidify the two-phase mixture with hydrochloric acid.
-
Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by crystallization or chromatography.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction (General Protocol)
This is a general protocol for the HWE reaction, which can be adapted for this compound or its ester derivative as a higher-yielding alternative with easier purification.
Materials:
-
Phosphonate ester (e.g., diethyl (3-(dimethylamino)propyl)phosphonate) (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 equivalents)
-
This compound or its ester derivative (1.0 equivalent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the phosphonate ester in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the solution of the phosphonate carbanion to 0°C.
-
Slowly add a solution of the this compound derivative in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the Wittig reaction with this compound.
Caption: Troubleshooting decision tree for the Wittig reaction with this compound.
References
Overcoming Isoxepac solubility issues for cell culture assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Isoxepac in cell culture assays, with a focus on overcoming its inherent solubility challenges. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[1][2][3] Its principal mechanism of action is the inhibition of prostaglandin synthesis.[3] Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever.[4] this compound blocks the activity of cyclooxygenase (COX) enzymes, which are essential for the conversion of arachidonic acid into prostaglandins.
Q2: I've noticed that this compound is difficult to dissolve. What are the recommended solvents?
A2: this compound is practically insoluble in water but exhibits good solubility in several organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent due to its high solubilizing capacity for this compound and compatibility with most cell culture systems at low final concentrations. Ethanol and methanol are also viable solvents.
Q3: My this compound precipitates when I add it to my cell culture medium. What is happening and how can I prevent it?
A3: This phenomenon, often called "solvent shock" or "crashing out," occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution like cell culture medium. The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and precipitate. To prevent this, a stepwise dilution of the stock solution into pre-warmed media is recommended.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The cytotoxicity of DMSO is cell-line dependent. Generally, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in media | Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium. | Perform a serial or stepwise dilution. First, create an intermediate dilution in a small volume of pre-warmed (37°C) media, then add this to the final volume. |
| High Final Concentration: The desired experimental concentration of this compound exceeds its solubility limit in the final culture medium. | Determine the maximum soluble concentration of this compound in your specific medium (with the final percentage of DMSO) before proceeding with experiments. | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for all dilutions. | |
| Inconsistent experimental results | Incomplete Dissolution of Stock: The this compound may not be fully dissolved in the initial stock solution. | Ensure the stock solution is clear and free of any visible precipitate. Gentle warming or sonication may be required to fully dissolve the compound in DMSO. |
| Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound or cause it to come out of solution over time. | Aliquot the high-concentration stock solution into single-use volumes to minimize freeze-thaw cycles. | |
| Observed cytotoxicity in vehicle control | High Final Solvent Concentration: The final concentration of DMSO or another organic solvent is toxic to the cells. | Reduce the final solvent concentration to a non-toxic level, typically below 0.5% for DMSO. Always run a solvent-only control to assess its effect on cell viability. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 53 - 100 mg/mL | 197.56 - 372.76 mM | Ultrasonic assistance may be needed for complete dissolution. Use fresh, anhydrous DMSO as it is hygroscopic. |
| Ethanol | 53 mg/mL | 197.56 mM | A potential alternative to DMSO, but cytotoxicity should be evaluated. |
| Methanol | Soluble | - | Generally not recommended for live-cell assays due to higher toxicity. |
| Water | Insoluble | - |
Table 2: General Cytotoxicity Guidelines for Common Solvents in Cell Culture
| Solvent | Typical Final Concentration | General Observations |
| DMSO | ≤ 0.5% | Most cell lines tolerate up to 0.5%, but 0.1% is often recommended for sensitive assays. |
| Ethanol | ≤ 0.5% | Effects can be cell-line specific. Some studies show tolerance up to 1%, while others report toxicity at lower concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (MW: 268.27 g/mol )
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Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes
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Calibrated analytical balance and weighing paper
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Vortex mixer and/or sonicator
Procedure:
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Preparation: In a sterile environment (e.g., a biological safety cabinet), allow the this compound powder to come to room temperature before opening the vial.
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Weighing: Accurately weigh out 26.83 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
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Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.
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Mixing: Tightly cap the tube and vortex for 2-3 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.
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Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile amber tubes. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
Objective: To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
Procedure:
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Thaw Stock Solution: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
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Intermediate Dilution: In a sterile tube, perform an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of pre-warmed (37°C) complete cell culture medium. This results in a 100 µM intermediate solution. Mix gently by pipetting.
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Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium. This yields a final working solution of 10 µM this compound with a final DMSO concentration of 0.1%.
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Application: Remove the existing medium from your cells and replace it with the prepared working solution. Always include a vehicle control (0.1% DMSO in medium) in your experimental setup.
Visualizations
Signaling Pathway
This compound, as a non-steroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase (COX) enzymes. This pathway, known as the arachidonic acid cascade, is fundamental to the inflammatory response.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.
Experimental Workflow
The following workflow outlines the key steps for preparing and using this compound in a typical cell culture experiment.
Caption: Workflow for preparing this compound for cell culture assays.
References
Isoxepac Synthesis: A Technical Support Center for Byproduct Identification
For researchers, scientists, and drug development professionals engaged in the synthesis of Isoxepac, this technical support center provides essential guidance on identifying and troubleshooting common byproducts. This resource offers a structured question-and-answer format, detailed experimental protocols, and clear visualizations to assist in navigating potential synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows a significant impurity with a similar polarity to this compound, making it difficult to purify. What could this be?
A1: A common byproduct in this compound synthesis is This compound methyl ester . This impurity arises from the incomplete hydrolysis of the methyl ester intermediate, which is formed during the initial condensation step when using starting materials like methyl 4-hydroxyphenylacetate. A Chinese patent (CN102838582A) suggests that as much as 8% of this unhydrolyzed ester can persist, and its properties are very similar to the final this compound product, complicating purification by standard chromatography or recrystallization.[1]
Troubleshooting Steps:
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Ensure Complete Hydrolysis: After the initial condensation, ensure the hydrolysis step is carried out to completion. This may involve adjusting reaction time, temperature, or the concentration of the base used for hydrolysis.
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In-Process Control (IPC): Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the methyl ester intermediate before proceeding to the cyclization step.
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Alternative Starting Material: If feasible, consider using p-hydroxyphenylacetic acid directly instead of its methyl ester to bypass the hydrolysis step altogether.[1][2][3]
Q2: I am observing unexpected peaks in my chromatogram after the cyclization step. What are the possible side products from the intramolecular Friedel-Crafts reaction?
A2: The cyclization of the intermediate, 4-(2-carboxybenzyloxy)phenylacetic acid, is an intramolecular Friedel-Crafts acylation catalyzed by a strong acid like Polyphosphoric Acid (PPA).[2] While this reaction is generally efficient, it can be prone to side reactions:
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Regioisomers: Depending on the reaction conditions, there is a possibility of forming regioisomeric cyclization products. Although the desired product is favored, alternative cyclization positions on the aromatic ring could lead to isomeric impurities. Intramolecular Friedel-Crafts reactions generally favor the formation of 6-membered rings over 5- or 7-membered rings.
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Polymerization/Decomposition: PPA is a strong dehydrating agent. Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the degradation of the starting material or product, resulting in a complex mixture of polymeric byproducts.
Troubleshooting Steps:
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Optimize Cyclization Conditions: Carefully control the temperature and reaction time of the cyclization step. Lower temperatures and shorter reaction times may help to minimize side reactions.
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Choice of Catalyst: While PPA is common, other Lewis acids or Brønsted acids could be explored to optimize the selectivity of the cyclization.
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Structural Elucidation: Utilize techniques like LC-MS/MS and NMR to identify the structure of the unknown peaks. Comparison of the fragmentation patterns and spectral data with that of this compound can help in identifying isomeric impurities.
Q3: Could impurities in my starting materials be the source of byproducts in my final product?
A3: Yes, impurities in the starting materials, p-hydroxyphenylacetic acid and phthalide, can carry through the synthesis or participate in side reactions.
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p-Hydroxyphenylacetic Acid Impurities: This starting material can contain related phenolic compounds or isomers which could undergo the condensation and cyclization reactions to form corresponding byproducts.
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Phthalide Impurities: The purity of phthalide is also crucial. Impurities from its manufacturing process could lead to the formation of related lactone-containing byproducts.
Troubleshooting Steps:
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Starting Material Purity Check: Always verify the purity of your starting materials using appropriate analytical methods (e.g., HPLC, GC-MS, NMR) before commencing the synthesis.
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Purification of Starting Materials: If significant impurities are detected, purify the starting materials by recrystallization or chromatography.
Quantitative Data Summary
The following table summarizes the key quantitative information regarding a major byproduct in this compound synthesis.
| Byproduct Name | Typical Amount | Source of Information | Notes |
| This compound Methyl Ester | ~8% | Patent CN102838582A | Arises from incomplete hydrolysis of the methyl ester intermediate. |
Experimental Protocols
1. HPLC Method for Purity Analysis of this compound
This method is a general guideline for assessing the purity of this compound and detecting the presence of byproducts like this compound methyl ester.
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Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
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Start with 30% acetonitrile.
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Ramp to 90% acetonitrile over 20 minutes.
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Hold at 90% for 5 minutes.
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Return to initial conditions and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
2. LC-MS/MS Method for Identification of Unknown Byproducts
This protocol provides a framework for identifying unknown impurities, including regioisomers and other byproducts.
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Instrumentation: Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
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LC Conditions: Use the same column and similar mobile phase conditions as the HPLC method to achieve chromatographic separation.
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Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes to maximize the detection of different compounds.
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MS Analysis:
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Full Scan (MS1): Acquire full scan mass spectra to determine the molecular weights of the eluting compounds.
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Product Ion Scan (MS/MS): Perform fragmentation of the parent ions of interest (including the molecular ion of this compound and any unknown peaks) to obtain fragmentation patterns.
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Data Analysis: Compare the fragmentation pattern of the unknown impurities with that of this compound. Isomeric compounds will have the same molecular weight but may exhibit different fragmentation patterns or chromatographic retention times.
3. GC-MS Method for Analysis of Volatile Impurities and Starting Materials
This method can be used to check the purity of starting materials and identify any volatile byproducts.
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Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate.
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Oven Temperature Program:
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Initial temperature of 100°C, hold for 2 minutes.
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Ramp to 280°C at 15°C/min.
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Hold at 280°C for 10 minutes.
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Injection: Splitless injection at 250°C.
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MS Detection: Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 500.
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Sample Preparation: Derivatization of the carboxylic acid groups to their corresponding methyl or silyl esters may be necessary to improve volatility and chromatographic performance.
Visualizations
References
Troubleshooting poor peak shape of Isoxepac in reverse-phase HPLC
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address poor peak shape for Isoxepac in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Poor Peak Shape for this compound
Poor peak shape can compromise analytical results by affecting resolution and integration accuracy.[1][2] This section addresses the most common peak shape issues encountered with this compound: peak tailing, fronting, and splitting.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in RP-HPLC?
Poor peak shape for an acidic compound like this compound (predicted pKa ≈ 4.24) in RP-HPLC is often related to secondary chemical interactions or improper method parameters.[3][4][5] The primary causes include:
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Peak Tailing: Unwanted interactions between this compound and the stationary phase, particularly with residual silanol groups.
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Peak Fronting: Typically caused by column overload (either mass or volume) or a mismatch between the sample solvent and the mobile phase.
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Split Peaks: Often indicates a problem with the column inlet (e.g., a void or blockage) or issues with sample dissolution.
Q2: My this compound peak is tailing significantly. What should I check first?
Peak tailing is the most common issue for acidic analytes and is characterized by an asymmetric peak with a drawn-out trailing edge. This is often due to secondary interactions with the silica stationary phase.
Primary Causes & Solutions:
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Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (~4.24), the compound will exist in both ionized and un-ionized forms, leading to tailing. The mobile phase pH should be adjusted to be at least 1.5-2 units below the pKa to ensure the analyte is fully protonated and in a single form.
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Silanol Interactions: Residual silanol groups on the silica packing can interact with acidic compounds, causing tailing. Lowering the mobile phase pH (e.g., to 2.5-3.0) protonates these silanols, minimizing this interaction. Using a modern, high-purity, end-capped C8 or C18 column can also significantly reduce these effects.
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Column Overload: Injecting too much sample can saturate the stationary phase. To check for this, reduce the sample concentration or injection volume.
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Metal Contamination: Trace metal impurities in the column packing or from system components can chelate with analytes, causing tailing.
Q3: I am observing peak fronting for this compound. What are the likely causes and solutions?
Peak fronting, where the peak's leading edge is sloped, is often described as a "shark fin" shape. It suggests that some analyte molecules are moving through the column faster than the main band.
Primary Causes & Solutions:
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Sample Overload: This is the most frequent cause of fronting. Overloading can be due to either injecting too high a concentration (concentration overload) or too large a volume (volume overload). The solution is to dilute the sample or reduce the injection volume.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 40% acetonitrile), it can cause the analyte to travel through the column inlet too quickly, resulting in a distorted peak. Whenever possible, dissolve the sample in the initial mobile phase.
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Low Column Temperature: In some cases, operating at too low a temperature can contribute to fronting. Increasing the column temperature may improve the peak shape.
Q4: My this compound peak is split or has a shoulder. How can I troubleshoot this?
Split peaks can appear as two distinct peaks or as a main peak with a shoulder, and can be caused by chemical or physical issues.
Primary Causes & Solutions:
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Column Inlet Problems: A common cause for splitting of all peaks is a partially blocked inlet frit or a void in the column packing. This distorts the sample band as it enters the column. Backflushing the column or replacing the frit may resolve the issue. If a void has formed, the column usually needs to be replaced.
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Sample Solvent/Mobile Phase Mismatch: Injecting the sample in a solvent that is not miscible with the mobile phase or is too strong can cause the peak to split, particularly for early-eluting peaks. Ensure the sample is fully dissolved in a compatible solvent, ideally the mobile phase itself.
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Co-elution: The split peak may actually be two different, closely eluting compounds. To test this, try reducing the injection volume; if two distinct peaks become apparent, the method's selectivity needs to be optimized.
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Incomplete Sample Dissolution: If this compound is not fully dissolved in the sample solvent, it can lead to split peaks.
Mandatory Visualization
The following diagram outlines a logical workflow for troubleshooting poor peak shapes encountered during the analysis of this compound.
Caption: Troubleshooting workflow for poor peak shape of this compound.
Data Presentation
The following tables summarize the expected effects of key parameters on this compound's peak shape.
Table 1: Effect of Mobile Phase pH on this compound (pKa ≈ 4.24) Peak Shape
| Mobile Phase pH | Expected Analyte State | Probable Peak Shape | Rationale |
| pH < 3.0 | Fully Protonated (Neutral) | Symmetrical | The analyte is in a single, un-ionized form, and secondary silanol interactions are suppressed. |
| pH 3.5 - 5.0 | Partially Ionized | Tailing / Broad | The analyte exists as a mixture of ionized and un-ionized forms, leading to multiple interaction mechanisms and poor peak shape. |
| pH > 5.5 | Fully Ionized (Anionic) | Symmetrical (Potentially) | The analyte is in a single, ionized form. However, tailing can still occur if the ionized form interacts with the stationary phase. |
Table 2: Troubleshooting Summary for Poor this compound Peak Shape
| Issue | Most Probable Cause(s) | Recommended First Action(s) |
| Peak Tailing | Mobile phase pH too high; Secondary interactions with silanols. | Lower mobile phase pH to 2.5-3.0 using a suitable buffer (e.g., phosphate or formate). |
| Column overload. | Reduce sample concentration by a factor of 10 and re-inject. | |
| Peak Fronting | Sample concentration or volume overload. | Dilute the sample or reduce injection volume by half. |
| Sample solvent is stronger than the mobile phase. | Re-dissolve the sample in the mobile phase. | |
| Split Peak | Blocked column inlet frit or column void. | Reverse-flush the column (if permissible by the manufacturer); if the problem persists, replace the column. |
| Sample not fully dissolved or incompatible solvent. | Ensure the sample is fully dissolved; change the sample solvent to match the mobile phase. |
Experimental Protocols
Here are detailed protocols for key troubleshooting experiments.
Protocol 1: Mobile Phase pH Optimization
This protocol is designed to determine the optimal mobile phase pH to achieve a symmetrical peak for this compound.
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Prepare Stock Solutions:
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Prepare a 1 mg/mL stock solution of this compound in methanol.
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Prepare aqueous buffer solutions at different pH values (e.g., pH 2.5, 3.0, 4.5). A 20 mM potassium phosphate or ammonium formate buffer is a good starting point.
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Prepare Mobile Phases:
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Prepare three mobile phases consisting of Acetonitrile and one of the prepared buffers in a suitable ratio (e.g., 40:60 Acetonitrile:Buffer).
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Filter and degas all mobile phases before use.
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Experimental Procedure:
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Equilibrate the C18 column with the pH 2.5 mobile phase for at least 15-20 column volumes.
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Inject a prepared this compound sample (e.g., 10 µg/mL diluted in the mobile phase).
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Record the chromatogram and calculate the peak asymmetry or tailing factor.
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Repeat the equilibration and injection steps for the mobile phases at pH 3.0 and pH 4.5.
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Analysis:
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Compare the peak shapes obtained at each pH. A symmetrical peak (asymmetry factor close to 1.0) indicates a suitable pH. The best peak shape is expected at the lowest pH.
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Protocol 2: Diagnosing Sample Overload
This protocol helps determine if peak fronting or tailing is caused by mass overload.
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Prepare a Sample Series:
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From your 1 mg/mL stock solution, prepare a series of dilutions in the mobile phase, for example: 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, and 5 µg/mL.
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Experimental Procedure:
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Equilibrate the HPLC system with the optimized mobile phase.
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Inject a fixed volume (e.g., 10 µL) of the highest concentration sample (100 µg/mL) and record the chromatogram.
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Sequentially inject the same volume of each decreasing concentration.
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Analysis:
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Observe the peak shape for each injection. If peak fronting or tailing diminishes and the peak becomes more symmetrical as the concentration decreases, the issue is column overload. The concentration that provides a symmetrical peak should be considered the upper limit for the method.
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Protocol 3: Column Flushing and Regeneration
This protocol is used to clean a reversed-phase column that may be contaminated with strongly retained impurities causing peak shape issues.
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Disconnect the Column: Disconnect the column from the detector to prevent contamination.
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Flushing Sequence: Flush the column in the reverse direction (if permitted by the manufacturer) with at least 20 column volumes of each of the following solvents, moving from polar to non-polar and back.
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HPLC-grade Water (to remove salts and buffers)
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Methanol
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Acetonitrile
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Isopropanol (a strong solvent to remove strongly bound hydrophobic compounds)
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Hexane (optional, for highly non-polar contaminants, ensure system compatibility)
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Isopropanol
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Methanol
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Re-equilibrate with your mobile phase.
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Re-analysis:
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Reconnect the column to the detector and equilibrate thoroughly with the mobile phase until a stable baseline is achieved.
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Inject a standard of this compound to determine if the peak shape has improved. If not, the column may be permanently damaged and require replacement.
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References
Technical Support Center: Enhancing the Oral Bioavailability of Isoxepac in Rodent Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isoxepac. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of this compound in rodent models.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your in vivo studies with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Inconsistent dosing volume or technique. | Ensure accurate and consistent oral gavage technique. Use calibrated equipment and verify the dose volume for each animal. |
| Food effects. | Standardize the fasting period for all animals before dosing. Food in the gastrointestinal tract can significantly alter drug absorption. | |
| Enterohepatic circulation. | This compound undergoes significant biliary excretion and enterohepatic circulation in rats, which can lead to variable absorption profiles and multiple peaks in the plasma concentration-time curve.[1] Consider this physiological factor when interpreting your data. | |
| Low Cmax and/or AUC values despite formulation efforts. | Poor aqueous solubility of this compound. | This compound is a poorly water-soluble drug, which can limit its dissolution rate in the gastrointestinal fluids. |
| First-pass metabolism. | While plasma of rats contains mainly unchanged this compound, some degree of first-pass metabolism in the liver or gut wall could contribute to low bioavailability.[1] | |
| Ineffective formulation strategy. | The chosen formulation (e.g., simple suspension) may not be adequately enhancing the dissolution or permeability of this compound. | |
| Unexpectedly rapid or slow Tmax. | Formulation-dependent release. | The rate of drug release from your formulation will directly impact the time to reach maximum plasma concentration. A rapid-release formulation should result in a shorter Tmax. |
| Gastric emptying rate. | The rate at which the formulation passes from the stomach to the small intestine can be influenced by the formulation itself and the physiological state of the animal. | |
| Precipitation of the drug in the gastrointestinal tract. | Supersaturation followed by precipitation. | Some formulations, like amorphous solid dispersions, are designed to create a supersaturated state. However, if this state is not maintained, the drug can precipitate, leading to reduced absorption. |
| pH-dependent solubility. | As an acidic drug, this compound's solubility is pH-dependent. Changes in the pH of the gastrointestinal tract can cause the drug to precipitate. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the reported oral bioavailability of this compound in rodent models?
Q2: What are the main factors limiting the oral bioavailability of this compound in rats?
A2: The primary limiting factors for this compound's oral bioavailability in rats are believed to be its poor aqueous solubility and its extensive biliary excretion leading to enterohepatic circulation.[1] This recycling process can result in a longer apparent half-life but may also contribute to incomplete and variable absorption.
Formulation Strategies
Q3: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A3: While specific studies on enhanced formulations for this compound are limited, several strategies commonly used for other poorly soluble non-steroidal anti-inflammatory drugs (NSAIDs) could be applicable. These include:
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Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can increase its surface area, leading to improved dissolution rates and potentially higher bioavailability.
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Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution by presenting the drug in an amorphous or molecularly dispersed state.
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Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a lipid-based system that spontaneously forms an emulsion in the gastrointestinal tract can improve its solubilization and absorption.
Q4: I am considering a nanoparticle approach. What are the key considerations?
A4: When developing a nanoparticle formulation for this compound, consider the following:
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Method of Preparation: Techniques such as media milling, high-pressure homogenization, or precipitation can be used. The chosen method will influence particle size, morphology, and stability.
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Stabilizers: The use of appropriate stabilizers (surfactants or polymers) is crucial to prevent particle aggregation and ensure the stability of the nanosuspension.
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In Vitro Characterization: Thoroughly characterize the nanoparticles for size, zeta potential, and dissolution rate before proceeding to in vivo studies.
Q5: How can I troubleshoot a solid dispersion formulation that is not improving bioavailability?
A5: If your solid dispersion formulation is not performing as expected, consider these points:
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Polymer Selection: The choice of carrier polymer is critical. Ensure the polymer is hydrophilic and has good solubilizing capacity for this compound.
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Drug-Polymer Ratio: The ratio of drug to polymer can affect the dissolution rate and physical stability of the amorphous form. You may need to optimize this ratio.
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Method of Preparation: Techniques like solvent evaporation or hot-melt extrusion can produce different solid-state properties. Ensure your chosen method results in a stable amorphous dispersion.
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Physical Stability: Amorphous forms can be prone to recrystallization over time. Assess the physical stability of your solid dispersion under relevant storage conditions.
Experimental Design and Protocols
Q6: What is a standard protocol for evaluating the oral pharmacokinetics of an this compound formulation in rats?
A6: A typical experimental protocol would involve the following steps:
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Animal Model: Use male Sprague-Dawley or Wistar rats, typically weighing between 200-250g.
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Fasting: Fast the animals overnight (approximately 12-18 hours) before dosing, with free access to water.
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Dosing: Administer the this compound formulation orally via gavage at a predetermined dose. A typical dose for pharmacokinetic studies in rats is in the range of 5-50 mg/kg.[1]
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Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
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Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
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Bioanalysis: Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of this compound in the plasma samples.
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Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
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Bioavailability Calculation (if applicable): If an intravenous dose group is included, the absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Visualizing Experimental Workflows and Pathways
To aid in the design and understanding of your experiments, the following diagrams illustrate key concepts and workflows.
Experimental workflow for evaluating this compound oral bioavailability.
Simplified pathway of this compound's enterohepatic circulation in rats.
References
Validation & Comparative
Isoxepac vs. Diclofenac: A Comparative Analysis of Anti-Inflammatory Potency
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both Isoxepac and Diclofenac have been utilized for their therapeutic effects in managing inflammation and pain. This guide provides a detailed comparison of their anti-inflammatory potency, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While both compounds function through the inhibition of prostaglandin synthesis, a quantitative comparison of their efficacy is essential for informed research and development.
Executive Summary
Diclofenac is a well-characterized NSAID with potent inhibitory activity against both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. Extensive data is available detailing its IC50 values and its efficacy in various in vivo models of inflammation. In contrast, while this compound is also recognized as an NSAID capable of inhibiting prostaglandin synthesis and demonstrating anti-inflammatory effects in vivo, specific quantitative data on its COX inhibition (IC50 values) is not as readily available in the public domain. This limits a direct quantitative comparison of potency at the enzymatic level. However, a qualitative assessment of their mechanisms and a review of available in vivo data can provide valuable insights.
Data Presentation: A Comparative Overview
Due to the limited availability of directly comparable quantitative data for this compound, a comprehensive side-by-side numerical comparison is challenging. The following table summarizes the available information on the anti-inflammatory profiles of both drugs.
| Parameter | This compound | Diclofenac |
| Mechanism of Action | Inhibition of prostaglandin synthesis.[1] | Inhibition of COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis.[2] Other potential mechanisms include modulation of various ion channels and receptors involved in pain signaling. |
| COX-1 IC50 | Data not readily available. | 0.076 µM (in human peripheral monocytes)[2] |
| COX-2 IC50 | Data not readily available. | 0.026 µM (in human peripheral monocytes)[2] |
| In Vivo Anti-inflammatory Activity | Inhibition of carrageenan-induced paw edema.[1] | Dose-dependent reduction of carrageenan-induced paw edema. |
Note: The absence of IC50 values for this compound in the available literature prevents a direct quantitative comparison of its intrinsic inhibitory potency against COX enzymes with that of Diclofenac.
Mechanism of Action and Signaling Pathways
Both this compound and Diclofenac exert their primary anti-inflammatory effects by interfering with the arachidonic acid cascade, which is responsible for the production of prostaglandins, key mediators of inflammation.
Diclofenac's Mechanism of Action: Diclofenac is a non-selective inhibitor of both COX-1 and COX-2 enzymes. The inhibition of COX-2 is primarily responsible for its anti-inflammatory effects, while the inhibition of COX-1 is associated with some of its side effects, particularly gastrointestinal issues. Beyond COX inhibition, research suggests that Diclofenac may also exert its effects through other pathways, including the inhibition of lipoxygenase and the modulation of various ion channels and pain receptors.
This compound's Mechanism of Action: this compound is also known to inhibit prostaglandin synthesis, which is the hallmark of NSAID activity. This strongly implies that its mechanism of action also involves the inhibition of cyclooxygenase enzymes. However, without specific studies detailing its selectivity and potency against COX-1 and COX-2, a more detailed description of its mechanism at the molecular level is not possible based on the available information.
Below is a generalized diagram of the prostaglandin synthesis pathway, indicating the point of intervention for NSAIDs like this compound and Diclofenac.
Figure 1. Prostaglandin Synthesis Pathway and NSAID Intervention.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory activity of these compounds.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (this compound or Diclofenac) or vehicle (control) is administered orally or intraperitoneally.
-
After a specific period (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The ED50 (the dose that causes 50% inhibition of edema) can be determined from the dose-response curve.
The workflow for a typical carrageenan-induced paw edema experiment is illustrated below.
Figure 2. Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified COX-1 and COX-2.
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Procedure:
-
The test compound (at various concentrations) is pre-incubated with the COX enzyme.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using methods such as ELISA or radioimmunoassay.
-
-
Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound. The IC50 value (the concentration that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
Both this compound and Diclofenac are effective non-steroidal anti-inflammatory drugs that function by inhibiting the synthesis of prostaglandins. Diclofenac is a well-studied compound with established potent inhibitory activity against both COX-1 and COX-2 enzymes. While this compound has demonstrated anti-inflammatory properties in in vivo models, a lack of publicly available quantitative data on its COX inhibitory activity (IC50 values) makes a direct comparison of its potency with Diclofenac challenging. For a comprehensive understanding of this compound's anti-inflammatory profile and to accurately place it within the landscape of NSAIDs, further studies to determine its IC50 values for COX-1 and COX-2 are warranted. This would enable a more precise and quantitative comparison with established drugs like Diclofenac, aiding in future drug development and therapeutic applications.
References
A Comparative Analysis of Isoxepac and Ibuprofen on Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Inhibition
A head-to-head comparison of the inhibitory effects of Isoxepac and ibuprofen on the cyclooxygenase enzymes, COX-1 and COX-2, is hampered by the limited availability of public data on this compound's specific inhibitory concentrations (IC50). While both are classified as non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting prostaglandin synthesis, a quantitative comparative analysis awaits further research into this compound's precise inhibitory profile.
This guide provides a detailed look at the available data for ibuprofen's interaction with COX-1 and COX-2, alongside a qualitative description of this compound. It also outlines the standard experimental protocols used to determine the inhibitory activities of such compounds, offering a framework for how such a comparative study would be conducted.
Quantitative Inhibitory Activity on COX-1 and COX-2
Ibuprofen is a well-characterized non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) values for ibuprofen vary across different studies and experimental conditions. Below is a summary of representative data.
Table 1: Inhibitory Concentration (IC50) of Ibuprofen on COX-1 and COX-2
| Compound | Enzyme | IC50 (µM) |
| Ibuprofen | COX-1 | 13[1] |
| COX-2 | 370[1] |
Note: IC50 values can vary depending on the specific assay conditions, such as enzyme source, substrate concentration, and incubation time.
Signaling Pathway of COX Inhibition
Both this compound and ibuprofen exert their therapeutic effects by interrupting the arachidonic acid cascade. This pathway is crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The enzyme cyclooxygenase (COX) exists in two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.
Experimental Protocols for Determining COX Inhibition
The determination of IC50 values for COX inhibitors is typically performed using in vitro assays. The following outlines a common experimental workflow for such a study.
References
A Comparative Guide to Validating an Analytical Method for Isoxepac in Accordance with ICH Guidelines
This guide provides a comprehensive framework for the validation of an analytical method for Isoxepac, a non-steroidal anti-inflammatory drug (NSAID), following the International Council for Harmonisation (ICH) guidelines.[1][2] For researchers, scientists, and drug development professionals, establishing a validated analytical method is a critical step to ensure the identity, purity, and potency of pharmaceutical products. This document compares common analytical techniques and presents a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, complete with hypothetical validation data that meets typical acceptance criteria.
Comparison of Analytical Techniques for this compound Analysis
The choice of an analytical technique for this compound depends on the specific requirements of the analysis, such as the sample matrix, the desired sensitivity, and whether the goal is quantification or identification. High-Performance Liquid Chromatography (HPLC) is frequently the method of choice for non-volatile and thermally stable compounds like this compound, while Gas Chromatography (GC) is better suited for volatile substances.[3][4][5] Capillary Electrophoresis (CE) offers an alternative with high separation efficiency, particularly for charged molecules.
Table 1: Performance Comparison of Potential Analytical Methods for this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Applicability to this compound | Well-suited for the analysis of non-volatile and thermally stable drugs. | Requires derivatization to increase volatility and thermal stability. | Suitable, especially for charged forms of the molecule in solution. |
| Linearity Range (Hypothetical) | 1 - 100 µg/mL | 0.5 - 50 µg/mL (with derivatization) | 5 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | 97.5% - 102.5% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 2.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~1.5 µg/mL |
| Primary Use | Assay, impurity determination, stability studies. | Analysis of volatile impurities, residual solvents. | Purity analysis, chiral separations. |
Detailed Experimental Protocol: Validating a Stability-Indicating HPLC-UV Method for this compound
This section outlines a detailed protocol for the validation of a hypothetical stability-indicating reversed-phase HPLC method for the quantification of this compound in a pharmaceutical formulation. The validation parameters are based on the ICH Q2(R1) guideline.
Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL).
-
Sample Preparation: Crush tablets to a fine powder. Transfer a quantity of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask, add mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.
Validation Parameters and Procedures
a. Specificity (Forced Degradation Study) To demonstrate that the method is stability-indicating, forced degradation studies are performed. The drug product is exposed to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
Analyze the stressed samples alongside a non-stressed sample. The method is considered specific if the this compound peak is well-resolved from any degradation product peaks, and the peak purity can be confirmed using a photodiode array (PDA) detector.
b. Linearity Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. Linearity is assessed by the correlation coefficient (r²) of the regression line.
c. Accuracy Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery is calculated.
d. Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or a different instrument. The precision is expressed as the Relative Standard Deviation (%RSD).
e. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. This can be confirmed by injecting a series of dilute solutions and visually inspecting the chromatograms.
f. Robustness The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min).
-
Mobile phase composition (± 2% organic component).
-
Column temperature (± 2°C). The effect on the peak area and retention time is observed.
Data Presentation: Hypothetical Validation Results
The following tables summarize the expected quantitative data from the validation of the HPLC method for this compound.
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 151,900 |
| 25 | 380,500 |
| 50 | 760,200 |
| 75 | 1,141,000 |
| 100 | 1,523,500 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy (% Recovery)
| Spiked Level | Concentration (µg/mL) | Amount Recovered (µg/mL, mean, n=3) | % Recovery |
| 80% | 80 | 79.6 | 99.5% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.4 | 99.5% |
| Mean % Recovery | 99.7% |
Table 4: Precision (%RSD)
| Precision Type | Parameter | Result (%RSD, n=6) |
| Repeatability | Peak Area | 0.85% |
| Intermediate Precision | Peak Area | 1.10% |
Table 5: LOD, LOQ, and Robustness
| Parameter | Result |
| LOD | 0.12 µg/mL |
| LOQ | 0.38 µg/mL |
| Robustness | No significant impact on results (%RSD < 2.0% for all variations). |
Mandatory Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for validating an analytical method according to ICH guidelines, from initial planning to final documentation.
Caption: Workflow for analytical method validation.
Hypothetical Signaling Pathway for this compound (NSAID)
As an NSAID, this compound is presumed to act by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures the reliability and consistency of results. Adherence to ICH guidelines is paramount for regulatory acceptance. While HPLC stands out as a robust and versatile technique for the analysis of this compound, the specific choice of method should always be justified based on its intended purpose. This guide provides a foundational template for developing and validating such a method, emphasizing the importance of a well-documented, scientifically sound approach to ensure the quality and safety of the final pharmaceutical product.
References
A Comparative Guide to the Cross-Validation of HPLC and GLC Methods for Isoxepac Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) methods for the quantitative analysis of Isoxepac. Due to the limited availability of direct cross-validation studies in publicly accessible literature, this document synthesizes information from a published abstract on a GLC method and established principles of HPLC method validation to present a comparative framework. The experimental protocols and performance data are presented to aid researchers in selecting an appropriate analytical technique for this compound.
Introduction to this compound Analysis
This compound, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID).[1] Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and other research applications. Both HPLC and GLC are powerful chromatographic techniques suitable for the analysis of pharmaceutical compounds like this compound. This guide explores the key aspects of both methodologies.
Experimental Protocols
A detailed experimental protocol is essential for the successful implementation and validation of any analytical method. Below are the outlined protocols for both GLC and a representative HPLC method for this compound analysis.
Gas-Liquid Chromatography (GLC) with Flame Ionization Detection (FID)
The following protocol is based on a published method for the quantitative analysis of this compound in plasma and urine.
Sample Preparation:
-
A specific extraction procedure for isolating this compound and an internal standard from the biological matrix would be required. This typically involves liquid-liquid extraction or solid-phase extraction.
-
Derivatization of the acidic drug this compound to a more volatile ester form (e.g., methyl ester) is often necessary for successful GLC analysis.
Chromatographic Conditions:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A packed or capillary column suitable for the analysis of derivatized organic acids. The specific phase and dimensions would be optimized for the separation of this compound from matrix components and the internal standard.
-
Carrier Gas: Inert gas such as Nitrogen, Helium, or Argon at a constant flow rate.
-
Temperature Program:
-
Injector Temperature: Sufficiently high to ensure rapid volatilization of the derivatized sample without degradation.
-
Oven Temperature: A programmed temperature gradient would be employed to ensure good separation and peak shape.
-
Detector Temperature: Maintained at a high temperature to ensure efficient ionization of the analytes.
-
-
Injection Mode: Split or splitless injection depending on the concentration of the analyte.
High-Performance Liquid Chromatography (HPLC) with UV Detection
The following is a representative HPLC protocol for the quantitative analysis of this compound in a bulk drug substance, based on common practices for similar pharmaceutical compounds.
Sample Preparation:
-
Accurately weigh a suitable amount of this compound bulk drug substance.
-
Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of moderately polar compounds like this compound.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate buffer, pH adjusted to 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio would be optimized to achieve a suitable retention time and separation from any impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength for maximum absorbance would be selected (e.g., 254 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
-
Injection Volume: Typically 10-20 µL.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for the GLC and a representative HPLC method for this compound analysis. The data for the GLC method is derived from a published abstract, while the HPLC data represents typical performance characteristics for a validated method.
| Validation Parameter | Gas-Liquid Chromatography (GLC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity Range | 0.1 - 30 µg/mL | Typically 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 (Implied) | > 0.999 |
| Accuracy (% Recovery) | Accurate (specific % not stated) | 98.0 - 102.0% |
| Precision (% RSD) | Precise (specific % not stated) | < 2.0% |
| Limit of Detection (LOD) | Not specified | Typically < 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL (as lower end of range) | Typically < 0.5 µg/mL |
| Specificity | Assumed to be specific with appropriate sample preparation | Method should be specific for this compound in the presence of impurities and degradation products. |
| Robustness | Not specified | Method should be robust to small, deliberate changes in method parameters (e.g., pH, mobile phase composition). |
Method Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of HPLC and GLC methods for this compound analysis.
Caption: Workflow for the cross-validation of HPLC and GLC methods.
Conclusion
Both HPLC and GLC are viable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
-
GLC-FID has been demonstrated to be accurate and precise for the analysis of this compound in biological fluids, though it may require a derivatization step.
-
HPLC-UV is a robust and widely used technique in the pharmaceutical industry for the quality control of bulk drug substances and finished products. It generally offers simpler sample preparation for drug substance analysis compared to GLC.
A direct cross-validation study using identical sample sets would be the definitive way to establish the equivalence of the two methods. In the absence of such a study, the information presented in this guide provides a foundation for researchers to develop and validate an appropriate analytical method for their specific needs.
References
A Comparative Guide to the Metabolic Pathways of Isoxepac Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of the non-steroidal anti-inflammatory drug (NSAID) Isoxepac across various species, including humans, rhesus monkeys, rats, and dogs. The information presented is crucial for understanding species-specific differences in drug metabolism, which is a critical aspect of preclinical drug development and safety assessment.
Executive Summary
The metabolism of this compound exhibits significant variation across the species studied. While the parent drug is the main component found in the plasma of all species, the excretory profiles reveal distinct metabolic routes. In primates (humans and rhesus monkeys), this compound is primarily excreted unchanged or as its glucuronide conjugate. In contrast, conjugation with amino acids is the predominant pathway in dogs and rabbits, with taurine and glycine conjugates being the principal metabolites, respectively. Rats and dogs exhibit significant fecal excretion, indicating substantial biliary elimination.
Comparative Metabolic Data
The following table summarizes the key metabolic parameters of this compound across different species. The data is primarily derived from a pivotal study by L.F. Elsom et al. (1978).[1] It is important to note that while this study provides a qualitative and semi-quantitative overview, precise percentage breakdowns of each metabolite in excreta are not available.
| Species | Major Metabolites | Primary Excretion Route | Biliary Excretion (% of Dose) |
| Human | Unchanged this compound, this compound Glucuronide | Urinary (>83%) | Not reported |
| Rhesus Monkey | Unchanged this compound, this compound Glucuronide | Urinary (>83%) | Not reported |
| Rat | Unchanged this compound, Conjugates | Fecal (26-37%) & Urinary | 18-52% |
| Dog | This compound Taurine Conjugate | Fecal (33-49%) & Urinary | 18-52% |
| Rabbit | This compound Glycine Conjugate | Urinary (>83%) | Not reported |
Metabolic Pathways
The metabolic fate of this compound is dictated by the enzymatic machinery present in each species. The following diagrams illustrate the primary metabolic pathways observed.
Experimental Protocols
Detailed experimental protocols for the analysis of this compound and its metabolites are not extensively available in the public domain. However, a representative methodology based on gas chromatography-mass spectrometry (GC-MS), a common technique for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) and their metabolites in biological fluids, is provided below. This protocol is synthesized from established methods for similar compounds and should be validated for the specific analysis of this compound.[2][3]
Objective: To extract, derivatize, and quantify this compound and its metabolites from urine samples.
1. Sample Preparation and Extraction:
-
To a 1 mL urine sample, add an internal standard (e.g., a structurally similar NSAID not present in the sample).
-
Acidify the urine to approximately pH 3 with 1 M HCl to facilitate the extraction of acidic compounds.
-
Perform liquid-liquid extraction with 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).
-
Vortex the mixture for 5 minutes and centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes to convert the acidic and hydroxyl groups of this compound and its metabolites into their more volatile and thermally stable trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before injection into the GC-MS system.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Data Analysis: Identify and quantify the peaks corresponding to the TMS derivatives of this compound and its metabolites based on their retention times and mass spectra, using a calibration curve generated from standards.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of drug metabolism.
Conclusion
The metabolic profile of this compound demonstrates marked species-dependent differences, primarily in the conjugation pathways. While primates favor glucuronidation, other species like dogs and rabbits utilize amino acid conjugation. These variations underscore the importance of selecting appropriate animal models in preclinical studies to accurately predict the metabolic fate of a drug candidate in humans. The provided data and representative experimental protocol serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Species differences in the disposition and metabolism of 6,11-dihydro-11-oxodibenz[be]oxepin-2-acetic acid (this compound) in rat, rabbit, dog, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid screening for acidic non-steroidal anti-inflammatory drugs in urine by gas chromatography-mass spectrometry in the selected-ion monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of 6,11-dihydro-11-oxo-dibenz[b,e] oxepin-2-acetic acid (this compound) in plasma and urine by gas--liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoxepac: An In Vivo Efficacy Comparison with Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the efficacy of Isoxepac, a non-steroidal anti-inflammatory drug (NSAID), with other commonly used NSAIDs. The data presented is compiled from preclinical studies to offer an objective evaluation of its anti-inflammatory and analgesic properties.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Like other NSAIDs, this compound exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. The specific selectivity of this compound for the two main isoforms of COX, COX-1 and COX-2, plays a significant role in its efficacy and side-effect profile. While detailed studies on the precise COX-1/COX-2 inhibition ratio for this compound are not extensively available in publicly accessible literature, its mechanism is understood to follow the general pathway of NSAIDs.
Caption: General mechanism of action for NSAIDs, including this compound.
In Vivo Anti-Inflammatory Efficacy
The anti-inflammatory activity of this compound has been evaluated in established animal models, primarily the carrageenan-induced paw edema and adjuvant-induced arthritis models in rats. These models are widely used to assess the efficacy of anti-inflammatory agents.
Carrageenan-Induced Paw Edema
This model induces an acute inflammatory response. The efficacy of NSAIDs is measured by their ability to reduce the swelling (edema) in the rat's paw after the injection of carrageenan, an inflammatory agent.
A key study by Lassman et al. (1977) provides comparative data for this compound in this model. The effective dose 50 (ED50), the dose required to produce a 50% reduction in paw edema, was determined for this compound and other NSAIDs.
| Drug | ED50 (mg/kg, p.o.) |
| This compound | 4.7 |
| Indomethacin | 2.7 |
| Phenylbutazone | 25.0 |
| Aspirin | 100.0 |
Data sourced from Lassman et al., 1977.
These results indicate that this compound is a potent anti-inflammatory agent, being more potent than phenylbutazone and aspirin, although slightly less potent than indomethacin in this acute inflammation model.
Adjuvant-Induced Arthritis
This model mimics chronic inflammation and is used to evaluate the efficacy of drugs in a condition more akin to rheumatoid arthritis. The severity of the arthritis is scored based on the inflammation of the joints.
In the adjuvant-induced arthritis model in rats, this compound was also shown to be effective in reducing the inflammatory symptoms.
| Drug | ED50 (mg/kg/day, p.o.) |
| This compound | 0.7 |
| Indomethacin | 0.3 |
| Phenylbutazone | 10.0 |
| Aspirin | 150.0 |
Data sourced from Lassman et al., 1977.
In this chronic model, this compound demonstrated high potency, again surpassing phenylbutazone and aspirin, and showing an efficacy profile closer to that of indomethacin.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a compound.
Animals: Male Sprague-Dawley rats (150-200g).
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound) or vehicle is administered orally (p.o.).
-
One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
Paw volume is measured again at specific time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group compared to the vehicle control group.
-
The ED50 is calculated from the dose-response curve.
Caption: Workflow for the carrageenan-induced paw edema model.
Adjuvant-Induced Arthritis in Rats
Objective: To evaluate the efficacy of a compound in a chronic inflammatory model.
Animals: Male Lewis rats (150-200g).
Procedure:
-
On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the base of the tail.
-
The test compound (e.g., this compound) or vehicle is administered orally daily, starting from day 0 or after the onset of clinical symptoms.
-
The severity of arthritis in the paws is scored periodically (e.g., every other day) based on a scale that assesses erythema and swelling.
-
Body weight is also monitored as an indicator of systemic inflammation.
-
At the end of the study (e.g., day 21), the final arthritis score and body weight are recorded.
-
The percentage inhibition of the arthritic score is calculated for each group compared to the vehicle control group.
-
The ED50 is determined from the dose-response data.
Caption: Workflow for the adjuvant-induced arthritis model.
Conclusion
The in vivo data from preclinical studies demonstrate that this compound is a potent non-steroidal anti-inflammatory agent. In both acute and chronic models of inflammation, its efficacy is comparable to or greater than that of commonly used NSAIDs like phenylbutazone and aspirin, and it approaches the potency of indomethacin. These findings suggest that this compound is a valuable compound for the management of inflammatory conditions. Further research into its specific COX selectivity profile would provide a more complete understanding of its mechanism and potential clinical applications.
A Head-to-Head Examination of Isoxepac and Naproxen in a Rheumatoid Arthritis Model
For Immediate Release
This guide provides a comparative analysis of the non-steroidal anti-inflammatory drugs (NSAIDs) Isoxepac and naproxen, focusing on their performance in established preclinical models of rheumatoid arthritis (RA). The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data to inform future research and development efforts.
While no direct head-to-head preclinical trials of this compound and naproxen in a rheumatoid arthritis animal model have been identified in the public domain, this guide reconstructs a comparison based on their individual performance in the widely-used adjuvant-induced arthritis (AIA) model in rats. This model is a well-established method for evaluating the efficacy of anti-inflammatory agents.
Executive Summary
Both this compound and naproxen have demonstrated anti-inflammatory properties in the adjuvant-induced arthritis model. Naproxen, a well-characterized non-selective cyclooxygenase (COX) inhibitor, has shown significant efficacy in reducing paw swelling and protecting against cartilage and bone erosion in this model. This compound is also known to be effective in adjuvant-induced polyarthritis and acts by inhibiting prostaglandin synthesis. Clinical studies in humans have shown this compound to have comparable efficacy to aspirin in treating rheumatoid arthritis, with a more favorable side effect profile.
Mechanism of Action
Naproxen exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Figure 1: Simplified signaling pathway of prostaglandin synthesis and inhibition by Naproxen and this compound.
Preclinical Efficacy in Adjuvant-Induced Arthritis Model
The adjuvant-induced arthritis (AIA) model in rats is a widely used preclinical model for studying the pathology of rheumatoid arthritis and for evaluating anti-inflammatory drugs.
Experimental Protocol: Adjuvant-Induced Arthritis in Rats
1. Induction of Arthritis:
-
Animals: Lewis or Wistar rats are commonly used strains.
-
Adjuvant: A single intradermal injection of Freund's Complete Adjuvant (FCA), typically containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum suspended in mineral oil, is administered into the paw or the base of the tail.
-
Disease Development: Following injection, a primary inflammatory response develops at the injection site. A secondary, systemic arthritic response affecting multiple joints typically appears between days 10 and 14, characterized by inflammation, swelling, and redness.
2. Treatment Protocol:
-
Drug Administration: Test compounds (this compound, naproxen) or vehicle are administered orally, typically starting on the day of adjuvant injection (prophylactic) or after the onset of arthritis (therapeutic).
-
Dosage: Dosing is conducted daily for a specified period, often up to 28 days.
3. Efficacy Assessment:
-
Paw Volume: The volume of the hind paws is measured at regular intervals using a plethysmometer to quantify swelling. The percentage reduction in paw volume compared to the vehicle-treated group is a primary efficacy endpoint.
-
Arthritic Score: A visual scoring system is often used to grade the severity of arthritis in each paw based on erythema and swelling.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation and drug toxicity.
Figure 2: Experimental workflow for the Adjuvant-Induced Arthritis (AIA) model in rats.
Comparative Efficacy Data
The following tables summarize the available preclinical data for this compound and naproxen in the AIA model. It is important to note that the data is compiled from separate studies and not from a direct comparative trial.
Table 1: Efficacy of this compound in Adjuvant-Induced Arthritis in Rats
| Parameter | Efficacy | Source |
| Paw Edema | Effective in inhibiting adjuvant-induced polyarthritis | [2] |
| Prostaglandin Synthesis | Inhibits prostaglandin synthesis | [2] |
| Clinical Efficacy (Human RA) | Similar to aspirin in reducing joint pain and morning stiffness | [3] |
| Adverse Effects (Human RA) | Significantly fewer adverse effects compared to aspirin | [3] |
Note: Specific quantitative data on the percentage of paw volume reduction and histological scores for this compound in the AIA model are not available in the reviewed literature.
Table 2: Efficacy of Naproxen in Adjuvant-Induced Arthritis in Rats
| Parameter | Dosage | Efficacy | Source |
| Paw Edema | 15 mg/kg | 73% reduction at 3 hours in carrageenan-induced edema | |
| Bone & Cartilage Erosion | Not specified | Reduced hind paw bone and cartilage erosion | |
| Systemic Inflammation | Not specified | Active in the adjuvant arthritis model |
Safety and Tolerability
In a clinical trial comparing this compound (200 mg three times daily) to aspirin (1.2 g three times daily) in rheumatoid arthritis patients, significantly fewer adverse effects were reported with this compound therapy.
Naproxen, as a non-selective COX inhibitor, is associated with a risk of gastrointestinal side effects due to the inhibition of the protective effects of COX-1 in the gastric mucosa.
Conclusion
Based on the available evidence, both this compound and naproxen are effective anti-inflammatory agents in preclinical models of rheumatoid arthritis. Naproxen's efficacy is well-documented, with quantitative data demonstrating its ability to reduce inflammation and protect joint integrity. While quantitative preclinical data for this compound is limited, its effectiveness in the adjuvant-induced arthritis model and its favorable comparison to aspirin in clinical trials suggest it is a potent anti-inflammatory agent.
Further direct comparative studies in a standardized rheumatoid arthritis animal model would be beneficial to delineate the relative efficacy and safety profiles of these two compounds more precisely.
References
Benchmarking the synthesis efficiency of different routes to Isoxepac
A Comparative Analysis of Synthetic Routes to Isoxepac
For Researchers, Scientists, and Drug Development Professionals
This compound, a key intermediate in the synthesis of the antihistamine olopatadine, has several documented synthetic pathways. The efficiency of these routes varies significantly in terms of yield, purity, cost, and environmental impact. This guide provides a comparative analysis of the most prominent synthetic strategies for this compound, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Synthesis Routes
The following table summarizes the key performance indicators for different this compound synthesis routes, offering a clear comparison of their efficiencies.
| Route | Key Steps | Reported Yield | Reported Purity | Key Reagents & Conditions | Noteworthy Aspects |
| Route 1: Two-Step Condensation and Cyclization | 1. Condensation of p-hydroxyphenylacetic acid and phthalide. 2. Cyclization of the intermediate. | 81-88%[1] | 99.2-99.7%[1] | Sodium methylate, DMAC, Polyphosphoric acid (PPA), Glacial acetic acid.[1] | High yield and purity, shorter process.[1] |
| Route 2: Traditional Four-Step Method | 1. Condensation 2. Hydrolysis 3. Acidification 4. Cyclization | Not specified (implied lower) | Lower due to incomplete hydrolysis.[2] | Involves multiple extractions and recrystallizations. | Cumbersome, high cost, and results in impurities. |
| Route 3: Kyowa Hakkokogyo Process | 1. Condensation of o-toluic acid ethyl ester and 4-hydroxyphenylacetic acid ethyl ether. 2. Cyclization. | Not specified | Not specified | Potassium carbonate, Potassium hydroxide, Phosphorus pentoxide. | High cost and use of hazardous dehydrating agent. |
| Route 4: Ionic Liquid Catalyzed Acylation | Intramolecular acylation of an electron-poor substrate. | 82.7% (for the cyclization step) | Not specified | Chloroaluminate ionic liquids with P2O5. | Efficient method for the key cyclization step. |
| Route 5: Eton Reagent Catalyzed Acylation | Friedel-Crafts acylation. | Not specified | Not specified | Eton reagent (phosphorus pentoxide and Loprazolam). | Presented as a more effective and environmentally friendly alternative to PPA. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthesis routes to this compound.
References
Correlation of in vitro IC50 of Isoxepac with in vivo analgesic effect
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the non-steroidal anti-inflammatory drug (NSAID) Isoxepac. Due to the limited availability of its in vitro IC50 data, this guide leverages a comparison with the well-characterized NSAID, indomethacin, to contextualize its in vivo analgesic effects.
Performance Snapshot: this compound vs. Indomethacin
This section summarizes the available quantitative data for the in vivo analgesic effect of this compound and the corresponding in vitro inhibitory profile of indomethacin against cyclooxygenase (COX) enzymes.
| Drug | Parameter | Value | Species/Model | Reference |
| This compound | In Vivo Analgesic Dose | 200 mg (minimal effective dose) | Human (post-meniscectomy pain) | [1] |
| Indomethacin | In Vivo Analgesic Dose | 50 mg | Human (post-meniscectomy pain) | [1] |
| In Vitro IC50 (COX-1) | 18 nM - 230 nM | Various (ovine, human) | [1][2][3] | |
| In Vitro IC50 (COX-2) | 26 nM - 630 nM | Various (ovine, human) |
Delving into the Mechanism: The Arachidonic Acid Pathway
The analgesic and anti-inflammatory effects of NSAIDs like this compound and indomethacin are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are key players in the arachidonic acid cascade, which leads to the production of prostaglandins—lipid compounds that mediate pain, inflammation, and fever. By blocking the action of COX enzymes, NSAIDs reduce the synthesis of prostaglandins, thereby alleviating pain and inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the in vitro and in vivo effects of NSAIDs.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC50).
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., indomethacin) and vehicle (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a colorimetric or fluorometric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, purified COX-1 or COX-2 enzyme, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and add the detection reagent.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
In Vivo Analgesic Efficacy: Carrageenan-Induced Paw Edema Model
This model is widely used to assess the anti-inflammatory and analgesic effects of compounds in vivo.
Animals:
-
Male Wistar rats or Swiss albino mice.
Materials:
-
Carrageenan solution (1% in sterile saline)
-
Test compound (e.g., this compound, indomethacin) or vehicle
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).
-
After a specific pre-treatment time, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Discussion and Conclusion
While direct in vitro IC50 data for this compound remains elusive in the public domain, its clinical efficacy as an analgesic is established. The comparative data with indomethacin provides a valuable benchmark. A 200 mg dose of this compound demonstrated comparable analgesic effects to a 50 mg dose of indomethacin in a post-surgical pain model. Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2, with IC50 values in the nanomolar range. This suggests that this compound likely exerts its analgesic effects through a similar mechanism of prostaglandin synthesis inhibition.
The lack of specific COX-1/COX-2 selectivity data for this compound makes it challenging to predict its gastrointestinal side-effect profile relative to other NSAIDs. Drugs that are more selective for COX-2 are generally associated with a lower risk of gastrointestinal complications.
For researchers in drug development, this guide highlights the importance of establishing a clear correlation between in vitro activity and in vivo efficacy. While this compound has demonstrated clinical utility, a more complete in vitro pharmacological profile would provide a deeper understanding of its mechanism of action and aid in the development of future analgesics with improved efficacy and safety profiles.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Isoxepac
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of Isoxepac, a non-steroidal anti-inflammatory agent. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment. The following protocols are designed to be a preferred resource for researchers, scientists, and drug development professionals, offering procedural guidance that directly addresses operational questions.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE plan is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for various body parts. All PPE should be inspected for integrity before each use.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Use unlined, liquid-proof gloves. Inspect for tears or punctures before use. Wash and dry hands thoroughly after glove removal.[1][2] |
| Eyes/Face | Safety goggles with side-shields or face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Body | Fire/flame resistant and impervious clothing, lab coat | Wear suitable protective clothing to prevent skin contact.[1][2] |
| Respiratory | Full-face respirator | Required if exposure limits are exceeded, if dust or aerosols are generated, or if irritation or other symptoms are experienced. |
Operational Plan: Safe Handling from Reception to Disposal
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps for safe management of this compound within a laboratory setting.
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Storage and Disposal Protocols
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it separate from foodstuff containers and incompatible materials.
Disposal: Dispose of this compound by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems. Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.
Hazard Identification and Classification
This compound is classified as an acute toxic substance and an irritant. It is important to be aware of the following hazard statements:
-
H301: Toxic if swallowed.
Always handle this compound with the utmost care and adhere to the safety protocols outlined in this document to ensure a safe and productive research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
